molecular formula C13H8ClFO2 B15381896 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Katalognummer: B15381896
Molekulargewicht: 250.65 g/mol
InChI-Schlüssel: BVLRWEIEXBEGQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a high-purity organic compound intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. This multifunctional biphenyl derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. Its molecular structure, featuring both carboxylic acid and halogen substituents on the biphenyl scaffold, makes it a versatile precursor for constructing more complex molecules. Researchers can utilize this compound in metal-catalyzed cross-coupling reactions, where the chloro and fluoro groups can exhibit differential reactivity, allowing for selective functionalization. The carboxylic acid moiety also facilitates further derivatization through amide bond formation or esterification. While specific applications are research-dependent, compounds of this class are frequently explored in the development of pharmaceutical candidates and materials science. The product is supplied as a solid and should be handled by laboratory professionals with appropriate safety measures in place, following the guidelines provided in the associated Safety Data Sheet.

Eigenschaften

Molekularformel

C13H8ClFO2

Molekulargewicht

250.65 g/mol

IUPAC-Name

6-chloro-2-fluoro-3-phenylbenzoic acid

InChI

InChI=1S/C13H8ClFO2/c14-10-7-6-9(8-4-2-1-3-5-8)12(15)11(10)13(16)17/h1-7H,(H,16,17)

InChI-Schlüssel

BVLRWEIEXBEGQA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)C(=O)O)F

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid. Recognizing the limited availability of direct experimental data for this specific compound in public-domain literature, this document serves a dual purpose. Firstly, it presents a robust in-silico prediction of key physicochemical parameters, offering researchers a scientifically grounded starting point for their investigations. Secondly, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, enabling researchers to generate and validate their own data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel biphenyl carboxylic acid derivatives.

Introduction and Compound Identity

4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid belongs to the class of biphenyl carboxylic acids, a structural motif present in numerous compounds of pharmaceutical and materials science interest. The biphenyl scaffold provides a semi-rigid backbone that can be functionalized to modulate biological activity and material properties. The presence of a carboxylic acid group, along with chloro and fluoro substituents, is expected to significantly influence the molecule's acidity, lipophilicity, solubility, and potential for intermolecular interactions. These properties are critical determinants of a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

As of the date of this publication, a thorough search of scientific literature and chemical databases has revealed a notable lack of experimentally determined physicochemical data for 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This guide, therefore, has been structured to provide both a theoretical foundation and a practical framework for the characterization of this molecule.

Molecular Structure:

Caption: 2D Structure of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-Chloro-2-fluoro-3-phenylbenzoic acid
Molecular Formula C₁₃H₈ClFO₂
Molecular Weight 250.65 g/mol
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)C(=O)O)F
InChI Key Not available
CAS Number Not available

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide a valuable estimation of a molecule's physicochemical properties. The following properties were predicted using established algorithms, which are widely used in the pharmaceutical industry.[1] It is crucial to note that these are theoretical values and should be confirmed by experimental determination.

Table 2: Predicted Physicochemical Properties of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

PropertyPredicted ValuePrediction Tool/Methodology
pKa ~2.5 - 3.5ACD/Percepta, MarvinSketch (based on similar structures)[2]
logP ~3.8 - 4.5ALOGPS, Molinspiration, ChemAxon[3][4][5]
Aqueous Solubility LowPredicted based on high logP and crystalline nature
Melting Point Not reliably predictedN/A
Boiling Point Not reliably predictedN/A
Topological Polar Surface Area (TPSA) 37.3 ŲChemAxon
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 2-

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid. The methodologies described are standard practices in the field of drug discovery and development.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.[6] The capillary method is a standard and reliable technique for this determination.[7][8]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[9]

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus (e.g., Mel-Temp or similar).

    • Insert the capillary tube into the sample holder.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get a rough estimate.[9]

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • For an accurate measurement, use a fresh sample and heat at a slow, controlled rate of 1-2°C per minute as you approach the melting point.[7]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

Boiling Point Determination by Thermogravimetric Analysis (TGA)

Principle: While classical boiling point determination at atmospheric pressure can be challenging for high-melting solids that may decompose, thermogravimetric analysis (TGA) offers a method to estimate the boiling point by measuring the temperature at which significant mass loss due to vaporization occurs.[10][11][12]

Experimental Protocol:

  • Instrument Calibration:

    • Calibrate the TGA instrument for temperature and mass using appropriate standards.

  • Sample Preparation:

    • Place a small, accurately weighed sample (5-10 mg) of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid into a TGA pan (e.g., aluminum or platinum).

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • The boiling point can be estimated as the onset temperature of the major mass loss step on the TGA curve.[11] This corresponds to the temperature at which the rate of vaporization becomes significant.

G cluster_0 TGA Boiling Point Workflow Calibrate TGA Calibrate TGA Weigh Sample (5-10 mg) Weigh Sample (5-10 mg) Calibrate TGA->Weigh Sample (5-10 mg) Place in TGA Place in TGA Weigh Sample (5-10 mg)->Place in TGA Heat at 10°C/min Heat at 10°C/min Place in TGA->Heat at 10°C/min Record Mass vs. Temp Record Mass vs. Temp Heat at 10°C/min->Record Mass vs. Temp Determine Onset of Mass Loss Determine Onset of Mass Loss Record Mass vs. Temp->Determine Onset of Mass Loss

Caption: Workflow for Boiling Point Estimation using TGA.

Aqueous Solubility Determination

Principle: The solubility of a compound is a critical parameter, especially in drug development. For a compound like 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, which is expected to have low aqueous solubility, the shake-flask method followed by a suitable analytical quantification is the gold standard.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor. This concentration represents the aqueous solubility.

pKa Determination by Potentiometric Titration

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations. Potentiometric titration is a highly accurate method for determining pKa by monitoring the pH of a solution as a titrant is added.[13][14][15]

Experimental Protocol:

  • Apparatus Setup:

    • Use a calibrated pH meter with a combination glass electrode.

    • Employ a temperature-controlled titration vessel and a magnetic stirrer.

    • Use a micro-burette for precise addition of the titrant.

  • Sample Preparation:

    • Accurately weigh a small amount of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low. Then, dilute with water to a known volume. The final concentration should be in the range of 1-10 mM.[16]

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

    • Purge the solution with nitrogen to remove dissolved CO₂.[15]

  • Titration:

    • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH and the volume of titrant added at each step.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain a titration curve.

    • The pKa is the pH at the half-equivalence point, which can be determined from the midpoint of the buffer region or from the peak of the first derivative of the titration curve.[15]

G cluster_1 pKa Determination Workflow A Prepare Sample Solution (in co-solvent if needed) C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

logP Determination by Shake-Flask Method

Principle: The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water. It is a key indicator of lipophilicity. LogP is the logarithm of this ratio. The shake-flask method is the traditional and most direct way to measure logP.[17][18]

Experimental Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

  • Partitioning:

    • Prepare a stock solution of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid in the pre-saturated n-octanol.

    • Add a known volume of this stock solution to a known volume of pre-saturated water in a sealed container. The volume ratio can be adjusted based on the expected logP.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP = log₁₀(P).

Structural Confirmation by Spectroscopic Methods

Principle: The identity and purity of a newly synthesized or characterized compound should always be confirmed using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals will provide detailed structural information. For this compound, ¹⁹F NMR will also be crucial to confirm the presence and position of the fluorine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, characteristic absorbances are expected for the O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700-1725 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.[19][20][21]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can also provide structural clues. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.[22][23]

Conclusion

While experimental data for 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is currently scarce, this technical guide provides a comprehensive framework for its physicochemical characterization. The in-silico predictions offer valuable initial estimates of its properties, guiding experimental design. The detailed protocols provided herein empower researchers to generate high-quality, reliable data for this novel compound. A thorough understanding of its physicochemical properties is the foundation for any future research into its potential applications, be it in medicinal chemistry, materials science, or other fields of chemical research.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • University of Technology. (n.d.). Determination of the melting point. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Francis, A. et al. (2019, January 17). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. IntechOpen.
  • D'Silva, C. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. International Journal of Environmental Research and Public Health.
  • Goodrum, J. W., & Geller, D. P. (n.d.). Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Jaikumar, V. et al. (n.d.). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). PMC. Retrieved from [Link]

  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

  • Millersville University. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • University of Technology. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Retrieved from [Link]

  • bio.tools. (n.d.). MolGpKa. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Reijenga, J. et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • El-hakiem, M. A. et al. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Oxford Academic. (2024, April 15). PypKa server: online pK a predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. Retrieved from [Link]

  • Veer Narmad South Gujarat University. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • ResearchGate. (2026, March 18). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • Omni Calculator. (2024, April 10). pKa Calculator. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • OUCI. (n.d.). A new method for determining average boiling points of oils using a thermogravimetric analyzer. Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • PubMed. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

  • ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Retrieved from [Link]

  • YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Retrieved from [Link]

  • ChemAxon. (n.d.). MarvinSketch : Calculations. Retrieved from [Link]

  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

  • Reddit. (2024, July 6). Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Retrieved from [Link]

  • ACD/Labs. (n.d.). ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. Retrieved from [Link]

  • Virtual logP On-line. (n.d.). Retrieved from [Link]

  • OSTI. (n.d.). appendix 7. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • openmolecules.org. (n.d.). Calculated LogP. Retrieved from [Link]

  • ChemAxon Docs. (n.d.). Calculations Menu. Retrieved from [Link]

  • ChemAxon Docs. (n.d.). Training the pKa Plugin. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]

Sources

crystal structure analysis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic Acid

Preamble: Navigating the Frontiers of Structural Chemistry

In the landscape of drug discovery and materials science, a molecule's three-dimensional structure is the bedrock upon which its function and properties are built. For a molecule such as 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a compound of interest in medicinal chemistry and organic electronics, understanding its crystal structure is paramount. This guide provides a comprehensive, in-depth technical exploration of the methodologies and scientific reasoning behind the crystal structure analysis of this specific biphenyl derivative. While a definitive, publicly archived crystal structure for this exact compound is not available at the time of this writing, this document serves as a robust framework for its determination and interpretation, drawing upon established principles and data from structurally analogous compounds. We will proceed as if we are undertaking the analysis for the first time, offering insights into the causality behind experimental choices and the self-validating systems that ensure scientific integrity.

Part 1: Synthesis and Crystallization: The Genesis of a Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

A logical and widely employed method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers high yields and excellent functional group tolerance. The proposed synthetic route for 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is outlined below.

Diagram 1: Proposed Synthetic Workflow

cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate Product cluster_hydrolysis Ester Hydrolysis cluster_product Final Product A Methyl 3-bromo-4-chloro-2-fluorobenzoate C Pd(PPh3)4 (Catalyst) K2CO3 (Base) Toluene/Water (Solvent) Heat A->C Reactant 1 B Phenylboronic acid B->C Reactant 2 D Methyl 4-chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylate C->D Coupling E LiOH THF/Water Room Temperature D->E Hydrolysis F 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid E->F Acidification

Caption: A proposed two-step synthesis of the target compound.

The choice of a palladium catalyst, a base, and a solvent system is critical for the success of the Suzuki-Miyaura coupling. Subsequent hydrolysis of the methyl ester under basic conditions, followed by acidification, will yield the desired carboxylic acid.

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The strategy is to slowly approach a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation.

Table 1: Recommended Crystallization Techniques

TechniqueSolvent System(s)Rationale & Insights
Slow Evaporation Ethanol, Methanol, AcetoneThe compound is dissolved to near-saturation at room temperature, and the solvent is allowed to evaporate slowly over several days. The choice of a moderately volatile solvent is key.
Vapor Diffusion Dichloromethane/Hexane, Ethyl Acetate/HeptaneA solution of the compound in a good solvent is placed in a sealed container with a vial of a poor solvent (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
Cooling Acetonitrile, IsopropanolA saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.

Expert Insight: The presence of both a chloro and a fluoro substituent, along with a carboxylic acid group, suggests that a variety of intermolecular interactions will be at play. Therefore, a range of solvents with different polarities should be screened to find the optimal conditions for crystal growth.

Part 2: Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Once a suitable single crystal is obtained, its molecular and crystal structure can be determined using single-crystal X-ray diffraction.

Diagram 2: Experimental Workflow for Crystal Structure Determination

A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Full-Matrix Least-Squares) D->E F Structure Validation & Analysis E->F

Caption: The sequential process of single-crystal X-ray diffraction analysis.

Data Collection and Reduction

A single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected on a detector. The choice of X-ray source (e.g., Mo or Cu) and temperature (typically cryogenic, ~100 K) is important for data quality. Cryogenic temperatures minimize thermal motion, leading to a more precise structure. The raw diffraction data is then processed to yield a set of reflection intensities.

Structure Solution and Refinement

The "phase problem" is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit. The initial model is then refined using a full-matrix least-squares method, which minimizes the difference between the observed and calculated structure factors.

Part 3: Structural Analysis and Discussion: From Data to Insight

Based on the analysis of structurally related compounds, we can predict the key structural features of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid.[1][2]

Table 2: Predicted Crystallographic Data

ParameterPredicted Value/SystemRationale based on Analogs
Crystal SystemMonoclinicA common crystal system for substituted biphenyl carboxylic acids.[1]
Space GroupP2₁/cThis centrosymmetric space group is frequently observed for carboxylic acids that form hydrogen-bonded dimers around an inversion center.[1][2]
Z (Molecules per unit cell)4Consistent with the P2₁/c space group.[1]
Hydrogen BondingCentrosymmetric R²₂(8) dimerThe carboxylic acid groups are expected to form robust hydrogen-bonded dimers.[1][2]
Dihedral Angle45-60°Steric hindrance between the ortho-substituents and the adjacent phenyl ring will likely force a twisted conformation.[1][2]
Molecular Conformation

The dihedral angle between the two phenyl rings is a key conformational feature of biphenyls. The presence of the 2-fluoro substituent is expected to induce a significant twist to alleviate steric strain. This twist angle will have implications for the molecule's overall shape and its ability to pack efficiently in the solid state.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing will be dominated by a network of intermolecular interactions.

  • Hydrogen Bonding: The primary and strongest interaction will be the hydrogen bonding between the carboxylic acid moieties, leading to the formation of centrosymmetric dimers.[1][2]

  • Halogen Bonding: The presence of a chlorine atom opens the possibility of halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a Lewis base, such as the carbonyl oxygen of a neighboring molecule.[3][4] This interaction can play a significant role in directing the crystal packing.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) will depend on the overall molecular conformation.

Diagram 3: Predicted Intermolecular Interactions

cluster_dimer Hydrogen-Bonded Dimer cluster_packing Crystal Packing Interactions A Molecule 1 B Molecule 2 A->B O-H···O (Carboxylic Acid Dimer) C Dimer 1 D Dimer 2 C->D C-Cl···O (Halogen Bond) E Dimer 3 C->E π-π Stacking

Caption: A schematic of the key intermolecular forces expected in the crystal lattice.

Part 4: Detailed Experimental Protocols

Synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid
  • Suzuki-Miyaura Coupling: To a degassed solution of methyl 3-bromo-4-chloro-2-fluorobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 3:1 mixture of toluene and water, add Pd(PPh₃)₄ (0.05 eq). Heat the mixture to 80 °C and stir under an inert atmosphere for 12 hours. Cool to room temperature, extract with ethyl acetate, and purify by column chromatography to yield methyl 4-chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylate.

  • Hydrolysis: Dissolve the ester in a 3:1 mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: Select a well-formed single crystal and mount it on a cryoloop.

  • Data Collection: Collect diffraction data on a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector and a Mo-Kα X-ray source (λ = 0.71073 Å) at 100 K.

  • Structure Solution and Refinement: Solve the structure using the SHELXT program and refine by full-matrix least-squares on F² using SHELXL within the Olex2 software package. All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms on the carboxylic acid group should be located from the difference Fourier map and refined freely, while other hydrogen atoms are placed in calculated positions.

Conclusion

The provides a window into its fundamental physicochemical properties. Through a systematic approach encompassing synthesis, crystallization, and X-ray diffraction, a detailed understanding of its molecular conformation and supramolecular architecture can be achieved. The interplay of strong hydrogen bonding, potential halogen bonding, and weaker van der Waals forces dictates the solid-state packing, which in turn influences properties such as solubility, stability, and bioavailability. This guide provides the technical and theoretical framework necessary for researchers to successfully undertake and interpret such an analysis, ultimately contributing to the rational design of new materials and therapeutics.

References

  • Hoy, T. G., & Sutherland, H. H. (1966). Preliminary x-ray crystallographic study of some 2 and 2′ substituted biphenyl-4-carboxylic acids. Zeitschrift für Kristallographie - Crystalline Materials, 123(3-4), 319-320. [Link]

  • Sutherland, H. H. (1969). The crystal structure of 2'-chlorobiphenyl-4-carboxylic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(2), 171-178. [Link]

  • Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C: Crystal Structure Communications, 54(6), 795-798. [Link]

  • Ishikawa, H., et al. (2020). Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. Molecules, 25(21), 5098. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Mondal, P. K., et al. (2018). Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(6), 645-659. [Link]

  • O'Reilly, N. J., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6965. [Link]

  • Hirshfeld Surface Analysis. CrystalExplorer. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Dolomanov, O. V., et al. (2009). Olex2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

Sources

Navigating the In Vitro Profile of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid: A Mechanistic Investigation Through a Structurally Related Surrogate

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Challenge of a Novel Compound

In the landscape of drug discovery and molecular biology, researchers often encounter compounds with limited published data. 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is one such molecule. A thorough review of the scientific literature reveals a conspicuous absence of direct studies detailing its in vitro mechanism of action. This guide, therefore, adopts a scientifically rigorous and transparent approach. In the absence of direct evidence, we will explore the established in vitro mechanisms of a closely related and extensively studied compound: Flurbiprofen .

Flurbiprofen, particularly its (R)-enantiomer known as Tarenflurbil, shares the core 2-fluoro-[1,1'-biphenyl] scaffold. Its well-documented interactions with key biological targets provide a robust framework for hypothesizing and testing the potential activities of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This document will serve as an in-depth technical guide for researchers, providing not just established mechanisms for our surrogate but also the experimental blueprints to investigate the novel compound of interest.

The Surrogate Model: (R)-Flurbiprofen (Tarenflurbil)

(R)-Flurbiprofen emerged as a significant molecule of interest beyond its classification as a non-steroidal anti-inflammatory drug (NSAID). While the S-enantiomer of Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, the R-enantiomer is largely devoid of this activity.[1][2] Instead, (R)-Flurbiprofen has been identified as a selective modulator of γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease.[3][4][5] This dual-faceted profile of the Flurbiprofen racemate makes it an excellent surrogate to discuss two distinct, yet plausible, mechanisms of action.

Potential Mechanism of Action I: Cyclooxygenase (COX) Inhibition

The primary mechanism for traditional NSAIDs is the inhibition of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1]

The Prostaglandin Synthesis Pathway

The inhibition of COX enzymes blocks the production of prostaglandins, thereby reducing inflammation. The stereochemistry of Flurbiprofen is critical, with the S-enantiomer being the active COX inhibitor.[1]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Flurbiprofen S-Flurbiprofen Flurbiprofen->COX_Enzymes Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of S-Flurbiprofen.

Quantitative Analysis of COX Inhibition

The inhibitory potency of Flurbiprofen and its enantiomers against COX enzymes is typically determined through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) is a key parameter.

CompoundTargetAssay SystemIC50 (µM)Reference
Racemic FlurbiprofenHuman COX-1Recombinant Enzyme0.1[1]
Racemic FlurbiprofenHuman COX-2Recombinant Enzyme0.4[1]
S-FlurbiprofenSheep Placenta COX-2Purified Enzyme0.48[1]
R-FlurbiprofenSheep Placenta COX-2Purified Enzyme>80[1]
R-FlurbiprofenOvine COX-1Purified Enzyme>500 (marginal inhibition)[1]
R-FlurbiprofenHuman COX-2Recombinant Enzyme>500 (marginal inhibition)[1]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general workflow for assessing the COX inhibitory activity of a test compound.

Objective: To determine the IC50 of a test compound against purified COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme.

  • Arachidonic acid (substrate).

  • Test compound (e.g., 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., Tris-HCl).

  • Prostaglandin E2 (PGE2) ELISA kit.

Workflow:

COX_Assay_Workflow cluster_prep Preparation cluster_incubation Reaction cluster_detection Detection & Analysis Enzyme_Prep Prepare Enzyme Solution (COX-1 or COX-2) Pre_incubation Pre-incubate Enzyme with Test Compound Enzyme_Prep->Pre_incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Pre_incubation Initiation Initiate Reaction with Arachidonic Acid Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Measurement Measure PGE2 Production (ELISA) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Workflow for a typical in vitro COX inhibition assay.

Detailed Steps:

  • Enzyme Preparation: Prepare a working solution of the purified COX enzyme in the reaction buffer.

  • Compound Incubation: In a microplate, pre-incubate the enzyme with various concentrations of the test compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[1]

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.[1]

  • Reaction Termination: Stop the reaction after a specific time by adding a quenching solution.

  • Product Measurement: Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Potential Mechanism of Action II: γ-Secretase Modulation

A more novel mechanism of action for certain NSAID-like molecules, including (R)-Flurbiprofen, is the allosteric modulation of γ-secretase.[2][4] This enzyme complex is responsible for the final cleavage of the amyloid precursor protein (APP), which can lead to the formation of amyloid-beta (Aβ) peptides of varying lengths. The Aβ42 isoform is particularly prone to aggregation and is a primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[6]

The Amyloidogenic Pathway and γ-Secretase Modulation

γ-Secretase modulators (GSMs) do not inhibit the overall activity of the enzyme but rather shift its cleavage preference, leading to a decrease in the production of the toxic Aβ42 and a concurrent increase in shorter, less amyloidogenic Aβ fragments like Aβ38.[4]

Gamma_Secretase_Pathway Amyloidogenic processing of APP and the modulatory effect of (R)-Flurbiprofen. cluster_products Cleavage Products APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP->beta_secretase C99 C99 fragment beta_secretase->C99 cleavage gamma_secretase γ-secretase complex C99->gamma_secretase Abeta42 Aβ42 (toxic, aggregation-prone) gamma_secretase->Abeta42 pathogenic cleavage Abeta40 Aβ40 gamma_secretase->Abeta40 Abeta38 Aβ38 (less toxic) gamma_secretase->Abeta38 Plaques Amyloid Plaques Abeta42->Plaques Tarenflurbil (R)-Flurbiprofen (GSM) Tarenflurbil->gamma_secretase Modulation

Caption: Amyloid-beta production pathway and the modulatory role of (R)-Flurbiprofen.

Quantitative Analysis of γ-Secretase Modulation

The effect of GSMs is quantified by measuring the levels of different Aβ species in cell culture supernatants.

CompoundCell LineEffectIC50 for Aβ42 reduction (µM)Reference
(R)-FlurbiprofenH4 human neurogliomaSelectively lowers Aβ42280[2]
Racemic Flurbiprofen7WD10 (APP overexpressing)Decreases Aβ42, Aβ40 unaffectedConcentration-dependent[6]
Experimental Protocol: Cell-Based γ-Secretase Activity Assay

This protocol outlines a method to assess a compound's ability to modulate γ-secretase activity in a cellular context.

Objective: To measure the effect of a test compound on the secretion of Aβ40 and Aβ42 from cultured cells.

Materials:

  • A suitable cell line, such as H4 human neuroglioma cells or cells overexpressing APP (e.g., 7WD10).[5][6]

  • Cell culture medium and supplements.

  • Test compound (e.g., 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid).

  • Aβ40 and Aβ42 specific ELISA kits.

Workflow:

Gamma_Secretase_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells in Multi-well Plates Compound_Addition Treat Cells with Test Compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-48 hours Compound_Addition->Incubation Supernatant_Collection Collect Cell Culture Supernatant Incubation->Supernatant_Collection ELISA Measure Aβ40 and Aβ42 Levels using ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Changes in Aβ42/Aβ40 Ratio ELISA->Data_Analysis

Caption: Workflow for a cell-based γ-secretase modulation assay.

Detailed Steps:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control.

  • Incubation: Incubate the cells for a sufficient duration (e.g., 48 hours) to allow for APP processing and Aβ secretion.[6]

  • Supernatant Collection: Carefully collect the cell culture supernatants.

  • Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Determine the effect of the compound on the levels of each Aβ species. A selective Aβ42-lowering effect is indicative of γ-secretase modulation.

Conclusion and Future Directions

While the in vitro mechanism of action for 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid remains to be elucidated, the known activities of the structurally similar compound, Flurbiprofen, provide a compelling starting point for investigation. Researchers are encouraged to employ the experimental frameworks detailed in this guide to explore two primary potential mechanisms: cyclooxygenase inhibition and γ-secretase modulation.

The provided protocols for in vitro enzyme and cell-based assays offer a direct path to characterizing the bioactivity of this novel compound. Determining its selectivity for COX isoforms and its ability to modulate Aβ production will be crucial first steps in understanding its pharmacological profile and potential therapeutic applications. Any observed activity should be followed by more in-depth studies to confirm the precise molecular interactions and downstream cellular consequences.

References

  • Green, R. C., et al. (2009). Tarenflurbil in patients with mild AD. JAMA, 302(23), 2557-2564.
  • Hinz, B., et al. (2001). Flurbiprofen's capacity to modulate inflammatory responses. Molecular Pharmacology, 59(4), 654-660.
  • Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo.
  • Imbimbo, B. P., & Giardina, G. A. (2011). Tarenflurbil. Drugs of the Future, 36(7), 515.
  • Gierse, J. K., et al. (1995). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • Orlando, J. F., et al. (1995). A new assay for cyclo-oxygenase activity. Biochemical Society Transactions, 23(4), 546S.
  • O'Neill, G. P., et al. (2016). Expression of human prostaglandin G/H synthase-1 and -2 in insect cells.
  • Wilcock, G. K., et al. (2008). A phase 2, 12-month study of tarenflurbil (R-flurbiprofen) in mild Alzheimer disease.
  • Kukreja, R. C., et al. (2010). Flurbiprofen, a unique nonsteroidal anti-inflammatory drug, inhibits the synthesis of the 90-kDa heat shock protein. Journal of Biological Chemistry, 285(39), 30045-30053.
  • Weggen, S., et al. (2001). A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity.
  • Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1–42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705-5720.
  • JoVE. (2017). Quantitative γ-Secretase Assays for Alzheimer. Journal of Visualized Experiments.
  • Innoprot. (n.d.). Gamma secretase activity assay. Retrieved from [Link]

  • Xia, W. (2012). γ-Secretase modulator in Alzheimer's disease: shifting the end. Journal of Alzheimer's disease, 31(3), 543-547.
  • Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo.

Sources

Pharmacokinetic Profiling of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic Acid: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter structurally complex New Chemical Entities (NCEs) that demand bespoke analytical strategies. 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid (CFBCA) is a prototypical highly lipophilic, halogenated acidic compound. The biphenyl carboxylic acid pharmacophore is highly valued in modern drug design—often utilized in the development of URAT1 inhibitors for gout or selective receptor agonists [1]. However, this structural motif presents distinct pharmacokinetic (PK) challenges, including extreme plasma protein binding, restricted passive permeability, and the risk of reactive metabolite formation.

This whitepaper outlines the causality-driven methodologies required to accurately profile the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of CFBCA, ensuring high-fidelity data for preclinical development.

Physicochemical Rationale & ADME Implications

To design an effective PK profiling cascade, we must first deconstruct the molecule’s physicochemical properties:

  • The Biphenyl Core: Drives high lipophilicity (LogP ~4.5). This hydrophobicity guarantees extensive binding to human serum albumin (>99%), which restricts the unbound fraction (fu) available for target engagement and hepatic clearance.

  • The Carboxylic Acid (pKa ~4.0): At a physiological pH of 7.4, CFBCA is >99.9% ionized. This negative charge severely limits passive diffusion across the blood-brain barrier (BBB) but makes the molecule a prime substrate for active efflux transporters (e.g., BCRP) and hepatic uptake transporters (e.g., OAT1/3).

  • Halogenation (2-Fluoro, 4-Chloro): Unsubstituted biphenyl acids (like flurbiprofen) are classically and rapidly metabolized via hydroxylation by Cytochrome P450 2C9 (CYP2C9) [2]. The strategic placement of electron-withdrawing halogens at the 2- and 4-positions sterically and electronically shields the phenyl ring from CYP-mediated oxidation. Consequently, the metabolic burden shifts heavily toward Phase II conjugation—specifically, acyl glucuronidation.

In Vitro ADME Profiling: The Causality of Experimental Design

Because of CFBCA's structural liabilities, standard microsomal stability assays are insufficient. Carboxylic acids are notorious for forming acyl glucuronides via UGT1A3 and UGT2B7. These Phase II metabolites are electrophilic; they can undergo intramolecular rearrangement and covalently bind to biological macromolecules, leading to idiosyncratic drug toxicity [3].

Table 1: In Vitro ADME Profile of CFBCA
ParameterAssay SystemResultMechanistic Interpretation
Kinetic Solubility PAMPA (pH 7.4)45 µg/mLModerate solubility; limited by the hydrophobic biphenyl core.
Permeability (Papp) Caco-2 (A to B)1.2 × 10⁻⁶ cm/sLow passive permeability due to complete ionization at pH 7.4.
Plasma Protein Binding Equilibrium Dialysis>99.5%Highly bound to albumin; typical for lipophilic acids.
Metabolic Stability Human Liver MicrosomesT½ = 45 minModerate Phase I clearance; restricted by halogenation.
Phase II Conjugation UGT Reaction PhenotypingHigh (UGT2B7)Significant acyl glucuronide formation detected.
Protocol: In Vitro Acyl Glucuronidation Trapping Assay

To confidently assess the reactive liability of CFBCA, we deploy a self-validating UGT trapping assay.

  • Incubation: Incubate 1 µM CFBCA with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Membrane Permeabilization: Add 25 µg/mL alamethicin. Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal membrane, granting the water-soluble cofactor (UDPGA) access to the enzyme active site.

  • Cofactor & Trapping Agent: Initiate the reaction by adding 2 mM UDP-glucuronic acid (UDPGA) and 5 mM Glutathione (GSH). Causality: GSH acts as a nucleophilic surrogate for cellular proteins, trapping any reactive acyl glucuronide intermediates before they degrade.

  • Acidic Quenching: Stop the reaction at discrete time points (0, 15, 30, 60 mins) using ice-cold methanol containing 1% formic acid. Causality: Acyl glucuronides are highly unstable at neutral or basic pH. The acidic quench prevents ex vivo degradation and acyl migration prior to LC-MS analysis.

Metabolism CFBCA CFBCA (Parent Drug) Highly Lipophilic Acid CYP Phase I: CYP2C9 (Hydroxylation) CFBCA->CYP Minor Pathway UGT Phase II: UGT2B7 / UGT1A3 (Acyl Glucuronidation) CFBCA->UGT Major Pathway OH_Met Hydroxy-CFBCA (Inactive Metabolite) CYP->OH_Met AG_Met CFBCA-Acyl Glucuronide (Reactive Intermediate) UGT->AG_Met Excretion Renal / Biliary Excretion OH_Met->Excretion AG_Met->Excretion Clearance Toxicity Protein Adduction (Potential Toxicity) AG_Met->Toxicity Covalent Binding

Proposed metabolic clearance pathways of CFBCA highlighting acyl glucuronidation.

In Vivo Pharmacokinetic Profiling: Protocols & Bioanalysis

To translate in vitro findings, we conduct in vivo PK studies in male Sprague-Dawley rats. The bioanalytical quantification of CFBCA requires strict control over extraction chemistry and mass spectrometry parameters.

Protocol: LC-MS/MS Bioanalysis of CFBCA in Plasma
  • Sample Preparation: Aliquot 50 µL of rat plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of stable-isotope labeled internal standard (e.g., CFBCA-d3, 100 ng/mL). Causality: Corrects for matrix effects and extraction recovery variations, ensuring a self-validating quantitative system.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile. Causality: Because CFBCA is >99.5% protein-bound, weaker solvents (like methanol) often fail to fully disrupt the hydrophobic drug-albumin interactions. Acetonitrile provides a sharper precipitation pellet and superior extraction recovery (>90%).

  • Centrifugation: Vortex for 2 mins, then centrifuge at 14,000 rpm for 10 mins at 4°C.

  • Aqueous Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Injecting highly organic extracts directly onto a reversed-phase column causes "solvent effects" (peak splitting). Diluting with water matches the initial mobile phase conditions, ensuring sharp chromatographic peaks.

  • Chromatography & Detection: Inject 5 µL onto a C18 column. Analyze via tandem mass spectrometry in Negative ESI mode . Causality: The carboxylic acid moiety readily donates a proton. Using negative ion mode (monitoring the [M-H]⁻ precursor ion) drastically improves the signal-to-noise ratio compared to positive ion mode.

Bioanalysis Sample Plasma Sample (CFBCA + Internal Standard) Extraction Protein Precipitation (Acetonitrile, 1:3 v/v) Sample->Extraction Add Solvent Centrifuge Centrifugation (14,000 rpm, 10 min, 4°C) Extraction->Centrifuge Mix/Vortex LC UHPLC Separation (C18 Column, Gradient Elution) Centrifuge->LC Supernatant MS MS/MS Detection (Negative ESI, MRM Mode) LC->MS Aqueous Dilution Data PK Data Analysis (Non-Compartmental Analysis) MS->Data Chromatograms

Step-by-step LC-MS/MS bioanalytical workflow for CFBCA quantification in plasma.

Data Synthesis & Interpretation

Following Non-Compartmental Analysis (NCA) of the LC-MS/MS data, the in vivo parameters reveal the systemic behavior of the molecule.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Unit
Cmax -1,250 ± 150ng/mL
Tmax -2.5 ± 0.5h
AUC₀-∞ 3,100 ± 2109,300 ± 650h·ng/mL
Clearance (CL) 5.4 ± 0.4-mL/min/kg
Volume of Distribution (Vz) 1.8 ± 0.2-L/kg
Half-life (T½) 3.9 ± 0.34.5 ± 0.4h
Bioavailability (F%) -60%%

Mechanistic Takeaways:

  • Clearance (5.4 mL/min/kg): Represents a low-to-moderate hepatic extraction ratio in rats. The halogen-induced blockade of CYP2C9 successfully prevents rapid first-pass Phase I metabolism, allowing the drug to maintain systemic exposure.

  • Volume of Distribution (1.8 L/kg): Despite the high plasma protein binding, the extreme lipophilicity of the biphenyl core drives moderate tissue partitioning, resulting in a Vz greater than total body water (0.67 L/kg in rats).

  • Bioavailability (60%): The moderate oral bioavailability is primarily limited by the low passive permeability of the ionized carboxylic acid in the gastrointestinal tract, rather than extensive first-pass metabolism.

References

  • Lee, C. R., Pieper, J. A., Frye, R. F., Hinderliter, A. L., Blaisdell, J. A., & Goldstein, J. A. (2003). Differences in flurbiprofen pharmacokinetics between CYP2C91/1, 1/2, and 1/3 genotypes. European Journal of Clinical Pharmacology, 58(12), 791-794.[Link]

  • Mitra, K. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology, 35(10), 1777-1788.[Link]

  • Zhao, Z., Pang, J., Liu, J., & Yuan, L. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. International Journal of Molecular Sciences, 24(23), 16641.[Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the NMR spectra, underpinned by fundamental principles and data from analogous structures. It further outlines a robust experimental protocol for the acquisition of high-quality spectral data.

Introduction: The Structural Elucidation of a Complex Biphenyl Derivative

4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a polysubstituted biphenyl, a structural motif of significant interest in medicinal chemistry and materials science. The precise arrangement of the chloro, fluoro, and carboxylic acid substituents on the biphenyl scaffold dictates its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of such molecular structures in solution.

This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra. By dissecting the electronic effects of each substituent and their influence on chemical shifts and coupling constants, we can construct a theoretical spectral model. This predictive approach is an essential skill for chemists, enabling the verification of synthesized compounds and the interpretation of complex spectral data.

Molecular Structure and Atom Numbering

For a clear and unambiguous discussion of the NMR spectra, a standardized numbering system for the proton and carbon atoms of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is essential.

Figure 1: Numbering scheme for 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) will display signals for the seven protons of the biphenyl system. The carboxylic acid proton will appear as a broad singlet at a much higher chemical shift (δ 10-13 ppm).

Analysis of Ring A (Substituted Ring)
  • H5 and H6: These two protons are on the substituted phenyl ring. The chemical shifts are influenced by the adjacent chloro, fluoro, and carboxylic acid groups.

    • H5: This proton is ortho to the chlorine atom and meta to the carboxylic acid group. The electron-withdrawing nature of both groups will deshield H5, shifting its signal downfield. It is expected to appear as a doublet due to ortho-coupling with H6.

    • H6: This proton is ortho to the carboxylic acid group and meta to the chlorine atom. The carboxylic acid group, particularly its carbonyl function, will strongly deshield the ortho proton H6. This signal is also expected to be a doublet from ortho-coupling to H5.

Analysis of Ring B (Unsubstituted Ring)
  • H2', H3', H4', H5', H6': These protons are on the unsubstituted phenyl ring. Their chemical shifts will be similar to those of biphenyl itself, with some influence from the substituted ring A.[1]

    • H2' and H6' (ortho protons): These protons are closest to the other ring and will be deshielded, appearing as a multiplet (likely a doublet of doublets or a complex multiplet) in the downfield region of the aromatic signals.

    • H3' and H5' (meta protons): These protons will be shielded relative to the ortho protons and will appear as a multiplet (likely a triplet of doublets or complex multiplet) upfield from the H2'/H6' signals.

    • H4' (para proton): This proton is the most shielded of the Ring B protons and will likely appear as a triplet upfield of the other Ring B signals.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR data are summarized in the table below. The chemical shifts (δ) are estimated based on data for similar substituted biphenyls, and the coupling constants (J) are typical for aromatic systems.[2][3]

Proton Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
COOH10.0 - 13.0br s-
H68.0 - 8.2dJH6-H5 = 8.0 - 9.0
H2'/H6'7.6 - 7.8m
H57.5 - 7.7dJH5-H6 = 8.0 - 9.0
H3'/H5'7.4 - 7.6m
H4'7.3 - 7.5t

br s = broad singlet, d = doublet, t = triplet, m = multiplet

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 13 distinct signals for the carbon atoms of the biphenyl rings and the carboxylic acid group. Carbons in aromatic rings typically resonate in the δ 120-150 ppm range, while the carboxylic acid carbon appears further downfield (δ 165-185 ppm).[4][5]

Substituent Effects on Chemical Shifts
  • C1, C2, C3, C4: These are the quaternary carbons of Ring A.

    • C1: The ipso-carbon of the biphenyl linkage.

    • C2: Directly attached to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling (¹JCF).

    • C3: Attached to the carboxylic acid group, this carbon will be deshielded.

    • C4: Bonded to the chlorine atom, this carbon will also be deshielded.

  • C5, C6: The protonated carbons of Ring A. Their chemical shifts will be influenced by the neighboring substituents.

  • C1', C2', C3', C4', C5', C6': The carbons of the unsubstituted Ring B will have chemical shifts similar to biphenyl.[6]

  • COOH: The carboxylic acid carbon will be the most downfield signal in the spectrum.[7]

Carbon-Fluorine Coupling

A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine coupling. The ¹⁹F nucleus has a spin of I = 1/2, leading to splitting of the signals of nearby carbon atoms.

  • ¹JCF: A large one-bond coupling will be observed for C2.

  • ²JCF: Two-bond couplings will be observed for C1 and C3.

  • ³JCF: Three-bond couplings may be observed for C4 and C6.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in the table below.

Carbon Predicted δ (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
COOH165 - 175s-
C2158 - 162d¹JCF = 240 - 260
C4135 - 140d (small)³JCF = 3 - 5
C1'138 - 142s-
C1130 - 135d (small)²JCF = 15 - 25
C3125 - 130d (small)²JCF = 15 - 25
C6128 - 132d (small)³JCF = 3 - 5
C2'/C6'128 - 130s-
C3'/C5'127 - 129s-
C4'126 - 128s-
C5115 - 120s-

s = singlet, d = doublet

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic carboxylic acids.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range that covers from -1 to 14 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: A range that covers from 0 to 200 ppm.

Advanced 2D NMR Techniques for Unambiguous Assignments

For a molecule of this complexity, 2D NMR experiments are invaluable for confirming the assignments made from 1D spectra.

2D NMR Workflow A 1D ¹H NMR C 2D COSY (¹H-¹H Correlation) A->C D 2D HSQC (¹H-¹³C One-Bond Correlation) A->D B 1D ¹³C NMR B->D E Unambiguous Signal Assignment C->E D->E

Figure 2: Workflow for unambiguous signal assignment using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would be used to confirm the H5-H6 coupling and the couplings within the unsubstituted ring B.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated carbons C5, C6, C2', C3', C4', C5', and C6'.[8]

Conclusion

The ¹H and ¹³C NMR spectra of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid are predicted to exhibit complex but interpretable patterns. The analysis presented in this guide, based on fundamental NMR principles and comparative data, provides a solid framework for the identification and characterization of this molecule. The combination of 1D and 2D NMR techniques, following the outlined experimental protocol, will enable a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

References

  • Supporting Information for publications on substituted biphenyls. Available through various chemical society publishers.
  • The Royal Society of Chemistry. (2018). Spectra and physical data of (A2). [Link]

  • SpectraBase. [1,1'-Biphenyl]-4-carboxylic acid 13C NMR. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • University of Calgary. 13C NMR Chemical Shift Table. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR – How Many Signals. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

Sources

Solubility Characteristics of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. A thorough understanding of its solubility behavior in various organic solvents is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive framework for approaching the solubility of this compound. Due to the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document emphasizes predictive principles based on its chemical structure, outlines a robust experimental protocol for accurate solubility determination, and explores the key theoretical factors governing its dissolution. The methodologies and insights presented herein are designed to empower researchers to make informed decisions regarding solvent selection and handling for 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Compound Profile and Predicted Solubility

1.1. Chemical Structure and Properties

  • IUPAC Name: 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

  • Molecular Formula: C₁₃H₈ClFO₂

  • Molecular Weight: 250.65 g/mol [1]

  • Structure: (A representative image of the chemical structure would be placed here in a full whitepaper)

The molecule's structure is characterized by three key regions that dictate its solubility:

  • Aromatic Biphenyl Core: A large, nonpolar, and rigid backbone that favors interactions with nonpolar solvents through van der Waals forces.

  • Carboxylic Acid Group (-COOH): A polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents.

  • Halogen Substituents (Cl, F): These electronegative atoms introduce polarity and can participate in dipole-dipole interactions, subtly modifying the overall electronic profile and solubility compared to an unsubstituted biphenyl core.

1.2. Rationale for Solvent Selection and Predicted Behavior

The fundamental principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2][3] Given the hybrid polar/nonpolar nature of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a range of solvents should be considered.

Based on its structural features, we can predict its solubility behavior:

  • High Solubility Predicted: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar carboxylic acid group and the aromatic rings. Polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol) should also be effective due to their ability to form strong hydrogen bonds with the carboxylic acid moiety.

  • Moderate Solubility Predicted: In solvents of intermediate polarity such as esters (ethyl acetate) and ketones (acetone), which can engage in dipole-dipole interactions and accept hydrogen bonds.[2] Chlorinated solvents like dichloromethane (DCM) may also be effective due to interactions with the chlorinated biphenyl ring.

  • Low Solubility Predicted: In highly nonpolar solvents like hexane and toluene. While toluene may show some affinity for the biphenyl core, the highly polar carboxylic acid group will significantly limit solubility. Similarly, its large organic structure will preclude significant solubility in water without pH modification.

The following table provides a structured starting point for solubility screening experiments.

Solvent ClassRecommended SolventsPredicted SolubilityRationale for Selection
Polar Protic Methanol, EthanolHighStrong hydrogen bonding with the carboxylic acid group.[3]
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)HighStrong dipole-dipole interactions and ability to accept hydrogen bonds. Effective at solvating both polar and nonpolar regions.[2]
Intermediate Polarity Ethyl Acetate, Acetone, Tetrahydrofuran (THF)ModerateBalance of polar (carbonyl) and nonpolar (alkyl) regions allows for effective interaction with the hybrid nature of the solute.
Chlorinated Dichloromethane (DCM)Moderate to Low"Like dissolves like" principle applies to the chlorinated aromatic core, but less effective for the polar carboxylic acid.
Nonpolar Toluene, HeptaneLowFavorable van der Waals interactions with the biphenyl core are insufficient to overcome the energy penalty of disrupting the solvent structure to accommodate the polar -COOH group.[3]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, the shake-flask method is the most reliable and widely accepted technique for determining thermodynamic equilibrium solubility.[4] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

2.1. Causality Behind the Method

The core principle is to create a saturated solution where the rate of dissolution of the solid solute equals the rate of its precipitation. This dynamic equilibrium represents the maximum amount of solute a solvent can hold at a given temperature. Agitating an excess of the solid in the solvent for a prolonged period ensures this state is achieved.[2][5] Subsequent separation of the solid and analysis of the liquid phase provides the solubility value.

2.2. Step-by-Step Protocol

  • Preparation of Vials:

    • Add an excess amount of crystalline 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid to a series of appropriately sized glass vials (e.g., 4 mL). "Excess" means enough solid will remain undissolved at equilibrium; a starting point is 5-10 mg of solid per 1 mL of solvent.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Prepare each solvent condition in triplicate to ensure statistical validity.[6]

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Temperature control is critical as solubility is temperature-dependent.[7]

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[5][8] A preliminary time-to-equilibrium study can be run by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm the concentration has plateaued.[4]

  • Phase Separation:

    • Once equilibration is complete, remove the vials from the shaker and allow them to stand briefly for large particles to settle.

    • To separate the saturated solution (supernatant) from the undissolved solid, centrifugation is the preferred first step (e.g., 10 minutes at 10,000 rpm).

    • Carefully draw the supernatant using a syringe and immediately pass it through a chemically inert 0.22 µm syringe filter (e.g., PTFE). This removes any remaining microscopic solid particles. Discard the first few drops to saturate any potential binding sites on the filter.[4]

  • Analysis and Quantification:

    • Accurately dilute a known volume of the clear, filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][4]

    • Calculate the original solubility by applying the dilution factor. Report the final value in units such as mg/mL or mol/L.

2.3. Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis prep1 Add excess solid solute to vial prep2 Add precise volume of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 anal1 Dilute filtrate to known volume sep2->anal1 anal2 Quantify by validated HPLC method anal1->anal2 anal3 Calculate original solubility anal2->anal3

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Authoritative Grounding: Key Factors Influencing Solubility

The solubility of a solid in a liquid is a complex thermodynamic process governed by the balance of forces between solute-solute, solvent-solvent, and solute-solvent molecules.[9]

3.1. Solute-Solvent Interactions and Polarity

The primary determinant of solubility is the interplay of intermolecular forces. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

  • Polar Solvents (e.g., Methanol): Interact favorably with the polar carboxylic acid group via strong hydrogen bonds.

  • Nonpolar Solvents (e.g., Toluene): Interact well with the nonpolar biphenyl core through London dispersion forces but interact poorly with the carboxylic acid.[2]

  • Aprotic Polar Solvents (e.g., DMSO): Offer a balance, with strong dipoles that can interact with the entire molecule effectively.

3.2. Temperature

For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat. Consequently, solubility tends to increase as the temperature of the solvent increases.[10] This is because the added thermal energy helps to overcome the solute's crystal lattice energy and increases the kinetic energy of the molecules, facilitating the dissolution process.[10] This relationship is critical and means that all solubility data must be reported at a specified temperature.

3.3. Molecular Size and Solid-State Properties

The energy required to break apart the solute's crystal lattice (lattice energy) is a significant barrier to dissolution. Larger molecules or those that pack more efficiently into a crystal structure often have higher lattice energies and thus lower solubilities.[10][11] Furthermore, different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. Therefore, characterizing the solid form of the starting material is a crucial aspect of rigorous solubility studies.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Conditions center Solubility of 4-Chloro-2-fluoro- [1,1'-biphenyl]-3-carboxylic acid p1 Molecular Structure (Polar & Nonpolar Regions) center->p1 p2 Solid State (Crystal Lattice Energy) center->p2 p3 Molecular Size center->p3 s1 Polarity ('Like Dissolves Like') center->s1 s2 Hydrogen Bonding (Donor/Acceptor) center->s2 e1 Temperature center->e1 e2 Pressure (Negligible for solids) center->e2

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Importance of Substituted Biphenyl Carboxylic Acids

Substituted biphenyl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and liquid crystals.[1] The target molecule, 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, is a valuable building block for drug discovery, incorporating several key features: a biphenyl backbone for structural rigidity and protein-ligand interactions, a carboxylic acid for hydrogen bonding or salt formation, and halogen atoms (Cl, F) that can modulate metabolic stability, binding affinity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[2][3] Its advantages over classical methods include mild reaction conditions, exceptional tolerance of various functional groups (including carboxylic acids), and the use of generally stable and less toxic organoboron reagents.[4]

This document provides a comprehensive guide for the synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, detailing not just the procedural steps but also the underlying chemical principles that ensure a robust and reproducible outcome.

Reaction Scheme and Mechanism

The synthesis is achieved by coupling 2-bromo-5-chloro-3-fluorobenzoic acid with phenylboronic acid, catalyzed by a palladium complex.

Overall Transformation:

(A visual representation of the chemical reaction)

The reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding the role of each component and for troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArX Ar-X (2-bromo-5-chloro-3-fluorobenzoic acid) ArX->OxAdd ArBOH Ar'-B(OH)₂ / Base (Phenylboronic acid) ArBOH->OxAdd Catalyst_Regen Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality within the Cycle:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aryl halide. This is often the rate-limiting step. The reactivity order for halides is generally I > Br > OTf >> Cl.[3]

  • Transmetalation: The base (e.g., K₂CO₃) activates the phenylboronic acid to form a more nucleophilic boronate species.[6] This species then transfers its phenyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (the aryl from the halide and the phenyl from the boronic acid) couple and are expelled from the palladium center, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[2]

Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents
ReagentCAS NumberMolecular WeightMoles (Equivalents)AmountNotes
2-Bromo-5-chloro-3-fluorobenzoic acid1525442-25-4253.451.0 mmol (1.0)253.5 mgAryl halide starting material.[7]
Phenylboronic acid98-80-6121.931.2 mmol (1.2)146.3 mgArylating agent. Use high-purity grade.
[1,1'-Bis(diphenylphosphino)ferrocene] dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.03 mmol (0.03)22.0 mgAir-stable Pd(II) precatalyst.[2][8]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.5 mmol (2.5)345.5 mgBase. Must be finely powdered and dry.[9]
1,4-Dioxane, anhydrous123-91-188.11-8.0 mLSolvent.[10]
Deionized Water7732-18-518.02-2.0 mLCo-solvent.[10]
Ethyl Acetate (EtOAc)141-78-688.11-~100 mLExtraction solvent.
2M Hydrochloric Acid (HCl)7647-01-036.46-As neededFor acidification during work-up.
Brine (Saturated NaCl solution)7647-14-558.44-~20 mLFor washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As neededDrying agent.
Step-by-Step Methodology

Figure 2: Experimental workflow for the Suzuki-Miyaura synthesis.

  • Reaction Setup & Inert Atmosphere:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chloro-3-fluorobenzoic acid (253.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and anhydrous potassium carbonate (345.5 mg, 2.5 mmol).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Maintaining an inert atmosphere is crucial to prevent the oxidation of the catalyst.

  • Solvent Addition and Degassing:

    • Through the septum, add anhydrous 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) via syringe.

    • While stirring, bubble Argon or Nitrogen gas through the suspension for 15-20 minutes. This process, known as sparging, removes dissolved oxygen which can deactivate the palladium catalyst.[11]

  • Catalyst Addition and Reaction:

    • Under a positive flow of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (22.0 mg, 0.03 mmol) to the flask. The use of a pre-catalyst like Pd(dppf)Cl₂ is advantageous as it is more stable to air than Pd(0) complexes, yet is efficiently reduced to the active catalyst in situ.[2][12]

    • Heat the reaction mixture to 85-90 °C in an oil bath and stir vigorously.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes with 1% acetic acid. The reaction is typically complete within 4-8 hours.

  • Aqueous Work-up:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Add 20 mL of deionized water to the mixture and stir for 5 minutes.

    • Pour the mixture into a separatory funnel and rinse the flask with a small amount of ethyl acetate, adding the rinse to the funnel.

    • Remove the organic layer. The product, being a carboxylic acid, will be deprotonated by the K₂CO₃ and will reside in the aqueous layer as its potassium salt.

    • Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove non-polar impurities.

    • Carefully acidify the aqueous layer to pH ~2 by the dropwise addition of 2M HCl while stirring. The product will precipitate as a solid.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is typically an off-white or pale yellow solid.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) containing 1% acetic acid to ensure the carboxylic acid remains protonated and elutes cleanly.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.[13]

  • Characterization:

    • Dry the purified product under high vacuum.

    • Expected Yield: 75-90%.

    • Appearance: White to off-white solid.

    • ¹H NMR (400 MHz, DMSO-d₆): Expect signals in the aromatic region (δ 7.4-8.0 ppm) and a broad singlet for the carboxylic acid proton (>13 ppm).

    • ¹⁹F NMR (376 MHz, DMSO-d₆): Expect a singlet corresponding to the fluorine atom.

    • MS (ESI-): Calculated for C₁₃H₇ClFO₂⁻ [M-H]⁻: 249.01. Found: 249.0.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently dried base or solvents. 3. Reaction temperature too low.1. Ensure thorough degassing of the solvent mixture before adding the catalyst. 2. Use anhydrous solvents and freshly dried, powdered base. 3. Confirm oil bath temperature is 85-90 °C.
Significant Homocoupling 1. Presence of oxygen. 2. Reaction temperature too high.1. Improve inert atmosphere technique and degassing. 2. Reduce reaction temperature slightly (e.g., to 80 °C). Homocoupling of boronic acids is a known side reaction.[2]
Protodeboronation 1. Excess water or prolonged reaction time at high temperature. 2. Base is too strong or concentration is too high.1. Use the specified amount of water. Do not let the reaction run unnecessarily long after completion. 2. Ensure correct stoichiometry of K₂CO₃.
Difficult Purification 1. Incomplete removal of palladium residues. 2. Product streaking on TLC/column.1. During work-up, washing with an aqueous solution of thiourea or L-cysteine can help scavenge residual palladium. 2. Add 1% acetic acid to the chromatography eluent to suppress deprotonation of the carboxyl group.

Safety Precautions

  • Palladium Compounds: While generally low in toxicity, palladium catalysts should be handled in a fume hood. Avoid inhalation of dust.

  • 1,4-Dioxane: Is a suspected carcinogen and is flammable. Handle only in a well-ventilated fume hood.

  • Acids and Bases: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling HCl and K₂CO₃.

  • Pressure: The reaction is performed at atmospheric pressure under reflux. Ensure the system is not sealed to avoid pressure buildup.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. JP2664467B2 - Purification method of biphenyldicarboxylic acid.
  • Vplchemicals. The Role of 1,4-Dioxane and Tetrahydrofuran in Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

  • ACS Publications. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • ACS Publications. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • National Center for Biotechnology Information. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • J-STAGE. Problems of Suzuki-Miyaura Coupling (SMC) Reaction. [Link]

  • National Center for Biotechnology Information. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ACS Publications. Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction. [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • ACS Publications. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]

  • ACS Publications. Co-Catalyzed Suzuki–Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. [Link]

  • National Center for Biotechnology Information. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • National Center for Biotechnology Information. 4-Chlorobiphenyl. [Link]

  • ACS Publications. A basic switch leads to big changes in Suzuki coupling. [Link]

  • Okayama University Scientific Achievement Repository. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

  • Taylor & Francis Online. Palladium on Carbon-Catalyzed Cross-Coupling of Aryl Halides with Potassium p-Tolyltrifluoroborate in Air. [Link]

Sources

Application Note & Protocol: MS/MS Fragmentation Profiling of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The structural motif of halogenated biphenyl carboxylic acids is a cornerstone in modern drug discovery, frequently serving as the pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, as well as targeted therapeutics in oncology and neurology[1]. The molecule 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid (C₁₃H₈ClFO₂) presents a unique analytical challenge and opportunity due to its dual-halogenation and biphenyl scaffold.

Understanding its mass spectrometry (MS) fragmentation pattern is critical for downstream applications, including metabolite identification, pharmacokinetic (PK) profiling, and impurity tracking. This guide provides a comprehensive, causality-driven methodology for the LC-MS/MS analysis of this compound, detailing the mechanistic pathways of its collision-induced dissociation (CID).

Physicochemical Profiling & Ionization Dynamics

Before initiating any MS protocol, the physicochemical properties of the analyte must dictate the instrumental parameters.

Causality of Ionization Mode Selection: Carboxylic acids generally exhibit a pKa between 3.5 and 4.5. However, in 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, the electron-withdrawing inductive effect of the adjacent fluorine (C2) and chlorine (C4) atoms significantly stabilizes the carboxylate anion, thereby increasing its acidity compared to an unsubstituted benzoic acid[2]. Because the molecule readily deprotonates, Electrospray Ionization in Negative Mode (ESI-) is the absolute optimal choice. Operating in ESI(+) would require forcing protonation onto a highly electron-deficient ring, resulting in poor sensitivity and signal-to-noise ratios.

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Implication
Chemical Formula C₁₃H₈ClFO₂Defines exact mass calculations.
Monoisotopic Mass 250.0197 DaTarget mass for high-resolution MS.
Precursor Ion [M-H]⁻ m/z 249.012Primary Q1 selection target.
Isotopic Signature ~3:1 ratio (³⁵Cl:³⁷Cl)Used for self-validating fragment assignment.

Experimental Workflow: LC-MS/MS Protocol

To ensure reproducibility, the following protocol establishes a self-validating system. Every step is designed to prevent false positives and maximize ionization efficiency.

LCMS_Workflow A 1. Sample Prep (Protein Ppt) B 2. UHPLC Separation (C18, Basic pH) A->B C 3. ESI(-) Ionization [M-H]⁻ Generation B->C D 4. Q1 Selection m/z 249 & 251 C->D E 5. CID Fragmentation (Collision Cell) D->E F 6. Q3 Detection Product Ions E->F

Fig 1: Step-by-step LC-MS/MS experimental workflow for biphenyl carboxylic acid profiling.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological matrix (plasma/serum) containing the analyte into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing a deuterated internal standard (e.g., Flurbiprofen-d3). Causality: ACN effectively denatures proteins while maintaining the solubility of highly lipophilic biphenyl compounds.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 8.0 with dilute ammonia). Causality: A basic mobile phase ensures the carboxylic acid remains fully deprotonated during chromatography, preventing peak tailing and maximizing ESI(-) transmission.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: System Suitability & Self-Validation (Critical) Before analyzing unknown samples, inject a 10 ng/mL reference standard. Self-Validation Check: Evaluate the Q1 MS spectra. The ratio of m/z 249 (³⁵Cl) to m/z 251 (³⁷Cl) must be 3.0 ± 0.2. If the ratio deviates, it indicates detector saturation or co-eluting isobaric interference, necessitating sample dilution or chromatographic adjustment.

Mechanistic Fragmentation Pathway Analysis

Under ESI-MS conditions, the cleavage of specific bonds provides a definitive structural fingerprint[1]. The fragmentation of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is driven by the stability of the resulting carbanions and the facile elimination of neutral molecules.

MS_Fragmentation Parent [M-H]⁻ m/z 249 (³⁵Cl) / 251 (³⁷Cl) Decarb [M-H-CO₂]⁻ m/z 205 / 207 Parent->Decarb - CO₂ (44 Da) Primary Pathway RingCleave Substituted Phenyl Anion m/z 173 / 175 Parent->RingCleave Biphenyl Cleavage (High CE) Dehydrofluor [M-H-CO₂-HF]⁻ m/z 185 / 187 Decarb->Dehydrofluor - HF (20 Da) Dehydrochlor [M-H-CO₂-HCl]⁻ m/z 169 Decarb->Dehydrochlor - HCl (36 Da)

Fig 2: ESI(-) collision-induced dissociation (CID) fragmentation pathway and neutral losses.

Pathway A: Decarboxylation (Primary Pathway)

The hallmark of biphenyl carboxylic acids under CID is the rapid loss of carbon dioxide (44 Da)[3].

  • Mechanism: The collision energy induces heterolytic cleavage of the C-C bond between the aromatic ring and the carboxylate group.

  • Product: Generates an intense fragment at m/z 205 (and m/z 207 for the ³⁷Cl isotope). This carbanion is highly stabilized by the electronegative halogens on the ring.

Pathway B: Halogen Neutral Losses (Secondary Pathways)

Once decarboxylated, the m/z 205 ion undergoes further fragmentation via the expulsion of neutral halogen acids, a behavior characteristic of fluorinated and chlorinated aromatics[4].

  • Loss of HF (-20 Da): Yields m/z 185 . Because this fragment retains the chlorine atom, it will still exhibit the diagnostic 3:1 isotopic cluster at m/z 185/187.

  • Loss of HCl (-36 Da): Yields m/z 169 . Self-Validation Note: Because the chlorine atom has been eliminated, the m/z 169 peak will not have an M+2 isotopic partner. This binary presence/absence of the isotopic cluster is absolute proof of the fragmentation mechanism.

Table 2: MS/MS Product Ions and Neutral Losses
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentIsotopic Cluster (M+2)?
249.0 (³⁵Cl)205.044.0 (CO₂)Decarboxylated biphenylYes (m/z 207.0)
249.0 (³⁵Cl)185.064.0 (CO₂ + HF)Dehydrofluorinated coreYes (m/z 187.0)
249.0 (³⁵Cl)169.080.0 (CO₂ + HCl)Dehydrochlorinated coreNo
249.0 (³⁵Cl)173.076.0 (C₆H₄)Substituted phenyl anionYes (m/z 175.0)

References

  • Semantic Scholar. "Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation". Molecules.[Link]

  • ResearchGate. "A Computational Drug Metabolite Detection Using the Stable Isotopic Mass-Shift Filtering with High Resolution Mass Spectrometry in Pioglitazone and Flurbiprofen". ResearchGate.[Link]

  • OSTI.gov. "The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances". OSTI.[Link]

Sources

Application Notes and Protocols for the Purification and Crystallization of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount to ensure the efficacy and safety of the final products. This document provides a comprehensive guide to the purification and crystallization of this compound, drawing upon established chemical principles and practical laboratory techniques. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high-purity 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid suitable for downstream applications.

The structural characteristics of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, including its biphenyl backbone and carboxylic acid functional group, dictate its solubility and reactivity, which are key considerations in developing effective purification strategies. The presence of halogen substituents further influences its physicochemical properties.

This guide will explore several purification methodologies, with a primary focus on recrystallization, which is a powerful technique for purifying solid organic compounds.[1] We will also discuss acid-base extraction as a complementary purification step and touch upon chromatographic methods for analytical assessment of purity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is crucial for designing an effective purification strategy. While experimental data for this specific compound is not extensively published, we can infer its properties from its structure and available data for analogous compounds.

PropertyPredicted/Supplier DataRationale/Reference
Molecular FormulaC₁₃H₈ClFO₂[Guidechem]
Molecular Weight250.65 g/mol [Guidechem]
AppearanceExpected to be a white to off-white solidTypical for biphenyl carboxylic acids.[2]
pKa2.71 ± 0.25 (Predicted)[Guidechem]
SolubilitySparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone.The hydrophobic biphenyl core limits water solubility, while the carboxylic acid group provides some polarity.[2]

Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Purification Strategies

The choice of purification strategy depends on the nature and quantity of impurities present in the crude material. Common impurities in the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling can include unreacted starting materials (e.g., boronic acids and halo-aromatics), homocoupling byproducts, and residual catalyst.[3][4]

A multi-step approach is often the most effective for achieving high purity. This typically involves an initial workup to remove bulk impurities, followed by a final crystallization step to obtain a highly pure, crystalline product.

Workflow for Purification and Crystallization

Purification_Workflow cluster_0 Initial Purification cluster_1 Final Purification cluster_2 Purity Analysis Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Partially Purified Product Partially Purified Product Acid-Base Extraction->Partially Purified Product Recrystallization Recrystallization Partially Purified Product->Recrystallization Pure Crystalline Product Pure Crystalline Product Recrystallization->Pure Crystalline Product HPLC/GC HPLC/GC Pure Crystalline Product->HPLC/GC NMR/MS NMR/MS Pure Crystalline Product->NMR/MS

Caption: General workflow for the purification of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

PART 1: Initial Purification via Acid-Base Extraction

Acid-base extraction is a highly effective technique for separating acidic compounds, like carboxylic acids, from neutral or basic impurities. The principle lies in the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.

Protocol: Acid-Base Extraction

Objective: To separate 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid from non-acidic impurities.

Materials:

  • Crude 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in an Erlenmeyer flask.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous layer (bottom layer), while neutral impurities will remain in the organic layer (top layer).

  • Aqueous Layer Collection: Drain the aqueous layer into a clean beaker.

  • Re-extraction (Optional but Recommended): To maximize recovery, re-extract the organic layer with a fresh portion of 1 M NaOH solution. Combine the aqueous layers.

  • Washing the Organic Layer (for impurity analysis): The organic layer can be washed with brine, dried over anhydrous sulfate, and the solvent evaporated to isolate and analyze the neutral impurities if desired.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), which will precipitate the purified carboxylic acid.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

PART 2: Final Purification via Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a minimal amount of hot solvent and then allowing it to cool slowly, the compound of interest will crystallize out, leaving the more soluble impurities behind in the solution (mother liquor).

Solvent Selection

The choice of solvent is the most critical step in recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Not react with the compound.

  • Have a relatively low boiling point for easy removal from the crystals.

  • Dissolve impurities well at all temperatures or not at all.

For biphenyl carboxylic acids, common recrystallization solvents include ethanol, methanol, toluene, or mixtures with water.[5][6] A mixed solvent system (a "good" solvent and a "poor" solvent) can also be effective.[6]

Solvent/SystemBoiling Point (°C)PolarityNotes
Ethanol78PolarGood general-purpose solvent for carboxylic acids.
Methanol65PolarSimilar to ethanol, lower boiling point.
Toluene111Non-polarCan be effective for less polar compounds.
Ethanol/WaterVariesPolarA good mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until cloudiness persists, then redissolved with a small amount of hot ethanol.[6]
Ethyl Acetate/HexaneVariesMedium/Non-polarAnother effective mixed-solvent system.

Table 2: Potential Solvents for Recrystallization

Protocol: Single-Solvent Recrystallization

Objective: To obtain high-purity crystals of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Materials:

  • Partially purified 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks (at least two)

  • Hot plate

  • Stemless funnel and fluted filter paper

  • Buchner funnel and filter flask

  • Boiling chips

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip. In a separate flask, heat the chosen solvent to its boiling point on a hot plate.

  • Addition of Hot Solvent: Add the hot solvent to the flask containing the solid in small portions, with swirling and continued heating, until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decoloration (Optional): If the solution is colored due to high molecular weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[1] This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Crystallization Workflow Diagram

Crystallization_Workflow Start Start Dissolve in Min. Hot Solvent Dissolve in Min. Hot Solvent Start->Dissolve in Min. Hot Solvent Hot Filtration (if needed) Hot Filtration (if needed) Dissolve in Min. Hot Solvent->Hot Filtration (if needed) Slow Cooling to Room Temp Slow Cooling to Room Temp Hot Filtration (if needed)->Slow Cooling to Room Temp Ice Bath Cooling Ice Bath Cooling Slow Cooling to Room Temp->Ice Bath Cooling Vacuum Filtration Vacuum Filtration Ice Bath Cooling->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals End End Dry Crystals->End

Caption: Step-by-step workflow for the recrystallization process.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for determining the purity of non-volatile compounds.[5] A reverse-phase C18 column with a gradient of acetonitrile and water (with a modifier like formic acid) is a good starting point.[5]

  • Gas Chromatography (GC): Useful for assessing volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. For biphenyl carboxylic acids, melting points are typically high.

Conclusion

The successful purification and crystallization of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid are critical for its use in research and development. By employing a systematic approach that combines acid-base extraction for initial cleanup and a carefully optimized recrystallization protocol, researchers can obtain this key intermediate in high purity. The methodologies and protocols outlined in this guide provide a robust framework for achieving this goal, emphasizing the importance of understanding the underlying chemical principles to make informed experimental choices.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline.
  • Unknown. (n.d.). RECRYSTALLISATION.
  • Unknown. (n.d.). Recrystallization.
  • Benchchem. (n.d.). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Unknown. (n.d.). recrystallization.pdf.
  • Guidechem. (n.d.). [1,?1'-?Biphenyl]?-?3-?carboxylic acid, 4-?chloro-?2'-?fluoro.
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
  • CymitQuimica. (n.d.). CAS 92-92-2: [1,1′-Biphenyl]-4-carboxylic acid.

Sources

use of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid in small molecule drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid as a Privileged Scaffold in Small Molecule Kinase Inhibitor Discovery

Executive Summary

In contemporary small molecule drug discovery, the strategic selection of building blocks dictates the trajectory of hit-to-lead optimization. 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid (C₁₃H₈ClFO₂) has emerged as a highly privileged scaffold, particularly in the design of targeted kinase inhibitors. By combining an extended hydrophobic biphenyl system with precisely positioned halogen atoms and a versatile carboxylic acid handle, this intermediate provides medicinal chemists with a pre-organized, metabolically robust core. This application note details the mechanistic rationale for utilizing this scaffold, outlines standardized protocols for its derivatization, and provides a framework for evaluating its pharmacokinetic advantages.

Mechanistic Rationale & Scaffold Design

The architectural design of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is not coincidental; every functional group serves a distinct pharmacological purpose:

  • The Biphenyl Core (Hydrophobic Penetration): The biphenyl moiety is a classic pharmacophore for Type II kinase inhibitors. These inhibitors are designed to bind to the inactive "DFG-out" conformation of kinases (such as p38 MAP kinase, BRAF, and VEGFR2)[1]. The extended aromatic system perfectly occupies the deep, lipophilic back-pocket exposed only when the Asp-Phe-Gly (DFG) motif flips outward[2].

  • The Carboxylic Acid Handle (H-Bond Networking): The C3-carboxylic acid serves as the primary vector for late-stage functionalization, typically via amide bond formation. In the kinase hinge region, the resulting amide acts as a critical hydrogen bond donor/acceptor pair, interacting with the conserved glutamate in the kinase αC-helix and the backbone amide of the DFG aspartate[3].

  • Halogen Substituents (Conformational Locking & Metabolic Stability):

    • 2-Fluoro Substitution: Fluorine is highly electronegative and possesses a small van der Waals radius (1.47 Å)[4]. Positioned ortho to the biphenyl linkage, the fluorine atom induces stereoelectronic repulsion, restricting the rotation of the phenyl rings and locking the molecule into a bioactive, twisted conformation. This reduces the entropic penalty upon target binding. Furthermore, the strong C-F bond blocks primary sites of CYP450-mediated oxidation[5].

    • 4-Chloro Substitution: The bulkier chlorine atom provides essential van der Waals contacts within the hydrophobic pocket while sterically shielding the adjacent amide bond from enzymatic hydrolysis. It further fortifies the aromatic ring against metabolic degradation[6].

Mechanism A Type II Kinase Inhibitor (Biphenyl Amide) B Hinge Region Binding (ATP Pocket) A->B C DFG-Out Conformation Induction A->C E Kinase Inactivation (Signal Blockade) B->E D Hydrophobic Back-Pocket Occupation (Biphenyl) C->D D->E

Mechanism of Type II kinase inhibition via DFG-out conformation induction.

Data Presentation: Physicochemical Profiling

Before integrating a building block into a library synthesis, its physicochemical properties must be validated against Lipinski's Rule of Five. The table below summarizes the baseline metrics of the unconjugated scaffold.

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 250.65 g/mol Leaves an ample mass budget (~250 Da) for downstream amine coupling without violating the <500 Da rule.
clogP (Predicted) ~3.8Provides optimal lipophilicity for penetrating deep kinase hydrophobic pockets and crossing lipid bilayers.
TPSA 37.3 ŲExcellent baseline for membrane permeability; highly suitable for targeting intracellular kinases.
Substitution Pattern 1,2,3,4-TetrasubstitutedSteric shielding of the resulting amide bond prevents rapid in vivo proteolysis and limits off-target toxicity.

Experimental Protocols

Protocol 1: Standardized Amide Coupling for Library Generation

Rationale: The carboxylic acid in this scaffold is sterically hindered by the ortho-fluoro group and electronically deactivated by the electron-withdrawing halogens. Standard coupling agents (e.g., EDC/HOBt) often yield poor conversions. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized to form a highly reactive HOAt ester intermediate, driving the reaction to completion even with weakly nucleophilic anilines[7][8].

Materials:

  • 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq)

  • Target Amine/Aniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Solubilization: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Causality: DMF is a highly polar aprotic solvent necessary to solubilize both the halogenated scaffold and the uronium-based coupling reagent.

  • Pre-Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes. Causality: Pre-activating at 0 °C minimizes the risk of side reactions, such as the direct guanidinylation of the amine by HATU, which can occur if all reagents are mixed simultaneously.

  • Coupling: Add the target amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor reaction progression via LC-MS. Causality: The HOAt ester is highly UV-active, allowing for clear differentiation between unreacted acid, the active ester intermediate, and the final product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow A Scaffold Selection (4-Cl-2-F-Biphenyl-3-COOH) B Amide Coupling (HATU/DIPEA) A->B C In Vitro Screening (Kinase Assays) B->C C->B SAR Feedback D ADME Profiling (Microsomal Stability) C->D E Lead Candidate D->E

Hit-to-Lead workflow utilizing the fluorinated biphenyl scaffold.
Protocol 2: In Vitro Microsomal Stability Assay

Rationale: To validate the metabolic resistance conferred by the fluorine and chlorine atoms, the synthesized lead compounds must be evaluated for intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM).

Step-by-Step Procedure:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Incubation: Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂). Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes; without it, Phase I oxidative metabolism cannot occur.

  • Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work. This guide focuses on the most prevalent and versatile method for this transformation: the Suzuki-Miyaura cross-coupling reaction.

Section 1: The Synthetic Pathway - A Strategic Overview

The construction of the biaryl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a premier choice due to its versatility and functional group tolerance.[1][2] The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[2][3]

The catalytic cycle, the heart of the reaction, involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]

Suzuki_Cycle cluster_cycle A Pd(0)L₂ B Ar¹-Pd(II)-X(L₂) A->B Oxidative Addition C Ar¹-Pd(II)-Ar²(L₂) B->C Transmetalation C->A Reductive Elimination Product Ar¹-Ar² (Biphenyl Product) C->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->B Ar2BY2 Ar²-B(OR)₂ (Boronic Ester) Ar2BY2->C Base Base (e.g., K₂CO₃) Base->C caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

A critical strategic decision involves the carboxylic acid moiety. While it is possible to perform the Suzuki coupling with a starting material containing a free carboxylic acid, the basic conditions required for the reaction can cause complications, such as salt formation and solubility issues. A more robust and common strategy is to use an ester precursor (e.g., a methyl or ethyl ester) during the coupling reaction. The stable ester can then be easily hydrolyzed in a subsequent step to yield the final carboxylic acid product.[5][6]

Section 2: Troubleshooting Guide - Addressing Low Reaction Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is low or non-existent. What are the first things I should check?

When a Suzuki reaction fails or provides a low yield, a systematic check of your reagents and setup is the most effective troubleshooting approach.[7] The following flowchart provides a logical workflow for initial diagnostics.

Troubleshooting_Flowchart start Low Yield Observed check_inert Is the inert atmosphere (N₂/Ar) secure? Were solvents properly degassed? start->check_inert check_reagents Are reagents (boronic acid, base) fresh and dry? Is the boronic acid known to be stable? check_inert->check_reagents Yes fix_inert Action: Purge system again. Use freshly degassed solvents. check_inert->fix_inert No check_catalyst Is the Palladium catalyst active? Is the ligand (e.g., PPh₃) free of oxides? check_reagents->check_catalyst Yes fix_reagents Action: Use fresh, dry reagents. Consider a more stable boronic ester. check_reagents->fix_reagents No check_conditions Is the temperature correct? Is stirring adequate? check_catalyst->check_conditions Yes fix_catalyst Action: Use a fresh bottle of catalyst/ligand. Consider a pre-catalyst. check_catalyst->fix_catalyst No fix_conditions Action: Verify temperature probe accuracy. Increase stir rate. check_conditions->fix_conditions No end Systematically optimize (Base, Solvent, Ligand) check_conditions->end Yes caption Fig 2: Initial troubleshooting workflow for low-yield Suzuki coupling.

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.[7]

Key Areas for Verification:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[7] Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30 minutes) and the reaction is maintained under a positive pressure of inert gas.[4]

  • Reagent Quality: Boronic acids can degrade over time via protodeboronation, especially when exposed to moisture.[1][7] It is highly advisable to use fresh or properly stored boronic acid. If degradation is suspected, using a more stable boronic ester derivative, such as a pinacol ester, can be beneficial.[7] Bases should be finely powdered and dry to ensure reproducibility.[7]

Q2: I'm observing significant amounts of homocoupling byproducts. What's causing this and how can I fix it?

Homocoupling, the coupling of two boronic acid molecules, is a common side reaction that consumes your starting material and complicates purification.[1]

  • Causality: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II) species that facilitate the homocoupling pathway.[1]

  • Troubleshooting Strategies:

    • Improve Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed and that the reaction vessel is properly flushed with an inert gas before adding the catalyst.[4]

    • Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid can sometimes suppress boronic acid homocoupling.[4]

    • Catalyst Choice: Ensure you are using a high-purity catalyst. Some Pd(II) pre-catalysts, if not efficiently reduced in situ, can contribute to this side reaction.

Q3: Protodeboronation of my boronic acid seems to be a major issue. How can I minimize it?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is one of the most common reasons for low yields in Suzuki couplings.[1]

  • Causality: This process can be promoted by high temperatures, the presence of water, and the choice of base.[4][7] Some boronic acids, particularly those with heteroatoms, are more susceptible to this side reaction.[1]

  • Troubleshooting Strategies:

    • Use Boronic Esters: Pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][7]

    • Optimize Temperature: Avoid excessively high reaction temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Base Selection: While a base is required to activate the boronic acid, some bases can accelerate protodeboronation.[8] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can identify one that minimizes this side reaction for your specific substrates.[9]

    • Reagent Purity: Always use fresh, high-purity boronic acid.[4]

Q4: My aryl chloride starting material is not being consumed. How can I improve its reactivity?

Aryl chlorides are known to be less reactive electrophiles in Suzuki couplings compared to bromides and iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[3][10]

  • Causality: The oxidative addition step is often the rate-determining step in the catalytic cycle.[3] For a less reactive C-Cl bond, a more electron-rich and active catalyst is required to facilitate this step.

  • Troubleshooting Strategies:

    • Ligand Screening: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Switch to more electron-rich and bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to form highly active catalysts capable of activating aryl chlorides.[10][11]

    • Catalyst System: Use a more active pre-catalyst system, such as those developed by Buchwald or Fu.[10] Pd₂(dba)₃ or Pd(OAc)₂ combined with a specialized ligand are also excellent choices.[8]

    • Increase Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 80–110 °C) to proceed at a reasonable rate.[4]

Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for this synthesis?

There is no single "best" combination, as the optimal choice is substrate-dependent. However, for a challenging coupling involving an aryl chloride, a systematic screening approach is recommended.

Catalyst / Pre-catalystLigandTypical Use Case & CommentsSource
Pd(PPh₃)₄(PPh₃)A common, all-in-one catalyst. Often effective for aryl bromides/iodides, but may be sluggish for chlorides. Can vary in activity batch-to-batch.[4][12]
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands (XPhos, SPhos)Highly active system, considered the gold standard for activating less reactive aryl chlorides. Often allows for lower catalyst loading and milder temperatures.[10][11]
Pd(OAc)₂P(t-Bu)₃ or PCy₃Electron-rich, bulky phosphines that are effective for aryl chlorides and triflates.[8]
Pd/CNoneA heterogeneous catalyst that can be effective and offers the advantage of simple filtration-based removal. May require higher temperatures.[12]
Q2: How do I select the right base and solvent system?

The base and solvent are critical and interdependent. The base activates the boronic acid for transmetalation, while the solvent must solubilize the reactants and facilitate the catalytic cycle.[1]

BaseCommon SolventsNotesSource
K₂CO₃, Na₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, DME/H₂OCarbonates are the most common bases. Often used in aqueous/organic biphasic systems. Cesium carbonate is more soluble and can be more effective for difficult couplings.[9][12]
K₃PO₄Dioxane/H₂O, THF/H₂OA slightly stronger base than carbonates, often effective when carbonates fail. Can help prevent protodeboronation.[4][11]
K₂CO₃ (anhydrous)THF, Dioxane, DMF (anhydrous)Anhydrous conditions can be beneficial, especially if using boronic esters.[1][13]
Q3: What is the most effective method for purifying the final product?

For the final product, 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a multi-step purification is often required.

  • Work-up: After the hydrolysis step, the reaction mixture will be basic. Carefully acidify with an acid like 1M HCl to protonate the carboxylate salt, causing the carboxylic acid product to precipitate.[6][14]

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. The organic product will move into the organic layer.[14]

  • Wash: Wash the combined organic layers with brine to remove excess water.

  • Column Chromatography: If significant impurities remain, purification of the crude solid by column chromatography (silica gel) is a standard method.[15] A solvent system such as ethyl acetate/petroleum ether can be used.[15]

  • Recrystallization: For final polishing, recrystallization from a suitable solvent system can provide a highly pure product.

Section 4: Experimental Protocols

The following are generalized, representative protocols. Researchers must adapt them based on their specific substrates and laboratory safety procedures.

Protocol 4.1: Synthesis of Methyl 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylate via Suzuki-Miyaura Coupling

This protocol assumes the coupling of Methyl 3-bromo-4-chloro-2-fluorobenzoate with Phenylboronic acid .

  • Reaction Setup: To a dry Schlenk flask, add methyl 3-bromo-4-chloro-2-fluorobenzoate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 v/v mixture) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure ester product.

Protocol 4.2: Hydrolysis to 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid
  • Setup: Dissolve the purified methyl ester (1.0 equiv.) from the previous step in a mixture of tetrahydrofuran (THF) and methanol.[14]

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2-3 equiv.) to the ester solution.[14] Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting ester. This process is known as saponification.[6][16]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF/methanol).

  • Acidification: Dilute the remaining aqueous residue with water. Cool the solution in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3). A solid precipitate of the carboxylic acid should form.[6]

  • Extraction: Extract the mixture multiple times with ethyl acetate. Combine the organic extracts.

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product. If necessary, further purification can be achieved by recrystallization.

Section 5: References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • PMC. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Imperial College London. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid in Aqueous Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues encountered with 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid in aqueous-based experimental assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reliability of your results.

Introduction: The Challenge of Poor Aqueous Solubility

This guide will walk you through understanding the underlying reasons for these solubility issues and provide a range of practical, evidence-based strategies to overcome them.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is the first step in troubleshooting solubility issues.

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight 250.65 g/mol Moderate molecular weight, which alone is not a primary driver of insolubility.
pKa 2.71 ± 0.25[5]The carboxylic acid group is highly acidic. At physiological pH (~7.4), it will be deprotonated to the more soluble carboxylate form.[6][7]
cLogP 3.84This value indicates a significant degree of lipophilicity, suggesting a preference for non-polar environments and thus, poor aqueous solubility.

The high lipophilicity (indicated by the cLogP) is the primary driver of the poor aqueous solubility of this compound. The acidic nature (low pKa) presents an opportunity for pH-dependent solubility enhancement.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid in aqueous assays.

Q1: My compound is precipitating out of my aqueous buffer, even at low concentrations. What is the first thing I should check?

A1: The pH of your buffer system is the most critical initial parameter to verify.

  • Causality: 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is an acidic compound. Its solubility is highly dependent on the pH of the solution.[8][9][10] In its protonated (uncharged) form, which is favored at low pH, the compound is less soluble in water. By increasing the pH to a level above its pKa, the carboxylic acid group will deprotonate to form a negatively charged carboxylate salt, which is significantly more water-soluble.[6][7]

  • Troubleshooting Steps:

    • Measure the pH of your final assay buffer after all components, including your compound, have been added.

    • Adjust the pH of your buffer to be at least 2 pH units above the compound's pKa (i.e., pH > 4.71). A common starting point for many cell-based assays is a pH of 7.4.

    • Ensure Buffer Capacity: Use a buffer with sufficient capacity to maintain the desired pH throughout the experiment, especially if other components of your assay could alter the pH.

cluster_0 pH-Dependent Solubility of Carboxylic Acid Low_pH Low pH (pH < pKa) Protonated Form (R-COOH) Poor Aqueous Solubility Equilibrium pH ≈ pKa 50% Protonated 50% Deprotonated Low_pH->Equilibrium Increase pH High_pH High pH (pH > pKa) Deprotonated Form (R-COO⁻) Enhanced Aqueous Solubility Equilibrium->High_pH Increase pH

Caption: pH effect on carboxylic acid solubility.

Q2: I'm using a DMSO stock solution to add my compound to the aqueous buffer, but it's still crashing out. What's happening?

A2: This is likely due to the compound's low kinetic solubility and the "solvent-shift" effect.

  • Causality: While your compound may be soluble in 100% DMSO, rapidly diluting this stock into an aqueous buffer can cause the local concentration of the compound to exceed its aqueous solubility limit before it has a chance to disperse.[11][12] This leads to precipitation. This is a common issue with hydrophobic compounds.[3][13]

  • Troubleshooting Workflow:

Start Precipitation from DMSO Stock Check_DMSO Final DMSO concentration <0.5%? Start->Check_DMSO Optimize_Dilution Optimize Dilution Method Check_DMSO->Optimize_Dilution Yes Reduce_DMSO Reduce DMSO to <0.5% Check_DMSO->Reduce_DMSO No Use_CoSolvent Consider a Co-solvent Optimize_Dilution->Use_CoSolvent Still Precipitates Success Compound Soluble Optimize_Dilution->Success Soluble Reduce_Concentration Lower Final Compound Concentration Use_CoSolvent->Reduce_Concentration Still Precipitates Use_CoSolvent->Success Soluble Reduce_Concentration->Success Reduce_DMSO->Optimize_Dilution

Caption: Troubleshooting DMSO-related precipitation.

  • Detailed Protocols:

    • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay of less than 0.5%, as higher concentrations can be toxic to cells and may interfere with your assay.[14][15][16]

    • Improve Mixing: When adding the DMSO stock to the aqueous buffer, do so with vigorous vortexing or rapid stirring to promote immediate dispersion.

    • Serial Dilutions: If possible, perform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous buffer.[14]

Q3: Adjusting the pH and optimizing my dilution from DMSO stock isn't enough. What other formulation strategies can I try?

A3: Several advanced formulation techniques can be employed, including the use of co-solvents and cyclodextrins.

  • Co-solvents:

    • Causality: The addition of a small amount of a water-miscible organic solvent can increase the overall polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.[17]

    • Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG) 400 are commonly used.

    • Protocol:

      • Prepare a concentrated stock solution of your compound in the chosen co-solvent (e.g., 10 mM in Ethanol).

      • Add this stock solution to your aqueous buffer dropwise while vortexing.

      • Keep the final co-solvent concentration as low as possible (ideally <1%) to avoid impacting your biological system.[18] It's crucial to include a vehicle control with the same final co-solvent concentration in your experiments.

  • Cyclodextrins:

    • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[20][21][22]

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.

    • Protocol for Preparing a Cyclodextrin Formulation:

      • Prepare a solution of the chosen cyclodextrin (e.g., 10-50 mM HP-β-CD) in your aqueous buffer.

      • Add the solid 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid to the cyclodextrin solution.

      • Stir or sonicate the mixture until the compound is fully dissolved. This may take several hours.

      • Filter the solution through a 0.22 µm filter to remove any undissolved material before use in your assay.

Summary of Formulation Strategies

StrategyMechanismKey Considerations
pH Adjustment Increases the proportion of the more soluble ionized form.[6][7]Buffer pH should be at least 2 units above the compound's pKa. Ensure the pH is compatible with your assay system.
Co-solvents Increases the polarity of the bulk solvent.[17]Keep the final concentration low (<1%) to minimize effects on the assay. Always include a vehicle control.[18]
Cyclodextrins Forms inclusion complexes, masking the hydrophobic regions of the compound.[19][20]Choose a suitable cyclodextrin derivative. The complexation process may require time and energy (stirring, sonication).

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This high-throughput method is useful for quickly assessing the solubility of your compound under different buffer conditions.[1][23]

  • Prepare a 10 mM stock solution of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid in 100% DMSO.

  • Dispense 198 µL of your test buffers (e.g., buffers at different pH values or containing different excipients) into the wells of a clear 96-well plate.

  • Add 2 µL of your 10 mM DMSO stock solution to the first row of the plate and mix well. This gives a starting concentration of 100 µM with 1% DMSO.

  • Perform serial dilutions down the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assessment

This method determines the true equilibrium solubility and is considered the gold standard.[23]

  • Add an excess amount of solid compound to a vial containing your aqueous buffer of interest.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm filter to remove all undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Final Recommendations

When encountering solubility issues with 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a systematic approach is key.

  • Start with the simplest solutions: Ensure your buffer pH is optimal and your dilution technique from DMSO stock is sound.

  • If problems persist, explore formulation strategies: The use of co-solvents or cyclodextrins can be highly effective.

  • Always use appropriate controls: Vehicle controls are essential to ensure that your chosen solubilization method is not interfering with your assay results.

  • Characterize your formulation: Before use in a critical assay, it is advisable to confirm the solubility of your compound in the final formulation using a method like the ones described above.

By applying these principles and protocols, you can overcome the solubility challenges associated with this compound and generate high-quality, reliable data in your aqueous assays.

References
  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Avdeef, A. (2001). pH-metric solubility. 2: Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical Research, 18(9), 1305-1313. [Link]

  • Streng, W. H. (1984). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 73(12), 1679-1683. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Box, K. J., & Comer, J. E. A. (2008). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Stax, T13609. [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). The precipitation of candidate drugs from dimethylsulfoxide stock solutions and buffer mixtures has practical importance within the pharmaceutical industry. Drug Discovery Today, 14(15-16), 743-747. [Link]

  • Ouyang, D., et al. (2013). Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Lipinski, C. A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Obach, R. S. (2009). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Xenobiotica, 39(11), 854-863. [Link]

  • Kjellqvist, S., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1142-1146. [Link]

  • Baell, J. B. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Assay and Drug Development Technologies, 7(3), 215-217. [Link]

  • Cheng, T., et al. (2014). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 54(10), 2827-2836. [Link]

  • Inglese, J., et al. (2006). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 4(5), 541-550. [Link]

  • Williams, H. D., et al. (2013). Formulation strategies for poorly soluble drugs. Journal of Pharmaceutical Sciences, 102(1), 29-53. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. [Link]

  • OA Monitor Ireland. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Kumar, A., et al. (2016). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 78(4), 468-477. [Link]

  • Lipinski, C. A. (2016). Poor aqueous solubility - An industry wide problem in drug discovery. ResearchGate. [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Noah, J. W. (2014). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. Assay and Drug Development Technologies, 12(9-10), 496-506. [Link]

  • Kerns, E. H., & Di, L. (2008). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism, 9(9), 879-885. [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Chloro-3,4,5,6-tetrafluoro-[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]

  • Nielsen, S. F., & Larsen, J. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 11-19. [Link]

  • LibreTexts Chemistry. (2021). 1.3: Effect of pH on Acid Base Reactions. Retrieved from [Link]

  • Martínez-Alejo, J. M., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 964. [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

Sources

reducing halogenated impurities in 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this process, with a specific focus on identifying, minimizing, and removing halogenated impurities. Achieving high purity of this compound is critical for its downstream applications, particularly in pharmaceutical development where even trace impurities can have significant impacts on safety and efficacy.[1]

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common halogenated impurities observed during the synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, and how are they formed?

A1: The most prevalent halogenated impurities arise from side reactions during the crucial C-C bond formation step, typically a Suzuki-Miyaura cross-coupling reaction.[2] The primary culprits are dehalogenated and homo-coupled products.

  • Dehalogenated Impurities: These are species where either the chloro or fluoro substituent on the biphenyl core has been replaced by a hydrogen atom. This reductive process can be influenced by the palladium catalyst and the boronic acid or its esters used in the reaction.[3] For instance, the formation of 2-fluoro-[1,1'-biphenyl]-3-carboxylic acid or 4-chloro-[1,1'-biphenyl]-3-carboxylic acid can occur. Studies on similar cross-coupling reactions have shown that iodo- and bromo-derivatives are often more prone to dehalogenation than their chloro- counterparts, making the choice of starting materials significant.[3][4][5]

  • Homo-coupled Impurities: These are symmetrical biphenyls formed from the coupling of two molecules of the same starting material. For example, the reaction of the aryl halide with itself can lead to the formation of a dichlorinated or difluorinated biphenyl dimer.

  • Isomeric Impurities: Depending on the purity of the starting materials, isomeric impurities may also be present and carried through the synthesis.[1]

The mechanism of dehalogenation often involves the palladium catalyst and can be influenced by reaction conditions such as temperature, solvent, and the nature of the ligand.[3]

Caption: Primary reaction and side reactions in Suzuki coupling.

Q2: I am observing a significant amount of dehalogenated byproduct in my reaction mixture. What steps can I take to minimize its formation?

A2: Minimizing dehalogenation requires careful optimization of the reaction conditions.[6] Here are several strategies to consider:

  • Choice of Halide: If your synthesis route allows, using an aryl bromide or chloride instead of an iodide can reduce the propensity for dehalogenation.[3][4][5]

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Some ligands are more prone to promoting reductive dehalogenation than others. Experiment with different ligands, such as XPhos, which has shown success in suppressing this side reaction in some systems.[3]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of dehalogenation. Monitor the reaction progress closely by techniques like TLC or HPLC to stop the reaction once the starting material is consumed.

  • Base and Solvent: The choice of base and solvent system can also play a role. A weaker base or a different solvent system (e.g., dioxane/water vs. ethanol/water) might be beneficial.[3]

  • Purity of Reagents: Ensure the boronic acid and other reagents are of high purity, as impurities can sometimes contribute to side reactions.

Q3: What are the recommended analytical techniques for identifying and quantifying halogenated impurities in my product?

A3: A multi-technique approach is often necessary for robust impurity profiling.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most common technique for separating and quantifying organic impurities.[6][8] A well-developed HPLC method with a suitable column (e.g., C18) and mobile phase gradient can effectively separate the desired product from closely related halogenated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of mass spectrometry.[1][] It is invaluable for identifying the molecular weights of unknown impurities, which helps in elucidating their structures.[8]

  • Gas Chromatography (GC): For more volatile impurities or residual solvents, GC is a suitable method.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used to identify and quantify impurities if they are present at sufficient levels.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups and can be a useful tool for comparing the product to a reference standard.[6]

Table 1: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrimary UseAdvantagesLimitations
HPLC Quantification of organic impuritiesHigh sensitivity and resolutionRequires reference standards for absolute quantification
LC-MS Identification of unknown impuritiesProvides molecular weight informationResponse factors can vary, making quantification less accurate without standards
GC Analysis of volatile impurities and residual solventsExcellent for volatile compoundsNot suitable for non-volatile compounds
NMR Structural elucidation and quantificationProvides detailed structural informationLower sensitivity compared to HPLC and MS
FTIR Functional group identificationQuick and non-destructiveProvides limited structural information on its own
Q4: My final product is contaminated with halogenated impurities. What is the most effective purification strategy?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Crystallization: This is often the most effective and scalable method for purifying solid compounds.[6][] The key is to find a suitable solvent or solvent system in which the desired product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the impurities remain in solution.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when high purity is required on a smaller scale, prep-HPLC is an excellent option.[7] It offers high resolution for separating closely related compounds.

  • Column Chromatography: Traditional column chromatography using silica gel can also be effective, particularly for removing less polar impurities.

Experimental Protocol: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid. The optimal solvent system should be determined experimentally.

Objective: To remove halogenated and other process-related impurities through selective crystallization.

Materials:

  • Crude 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

  • Candidate recrystallization solvents (e.g., isopropanol, ethanol, acetone, toluene, heptane, and mixtures thereof)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold bath (ice-water)

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent (or solvent system). Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent gradually until a clear solution is obtained.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Slowly cool the solution to room temperature. To maximize yield, you can then place the flask in a cold bath. Crystals of the purified product should form.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Analysis: Analyze the purity of the recrystallized product using HPLC or another suitable analytical technique.

Caption: A typical workflow for purification by recrystallization.

References

  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.
  • A Proven Approach to Impurity Control Across API and RSM Synthesis. (2025, January 29). W.R. Grace.
  • Impurity Analysis Str
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025, April 30). Alfa Chemistry.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016, December 8). The Journal of Organic Chemistry.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001, September 15).
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017, January 6). PubMed.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • Identification and synthesis of impurities formed during sertindole prepar
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.

Sources

Technical Support Center: A Guide to Preventing Defluorination During the Scale-Up of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling up the synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid. The following content provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of preventing defluorination, a common side reaction that can significantly impact yield and purity.

Introduction: The Challenge of Defluorination in Suzuki-Miyaura Couplings

The synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid and its analogs often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, when scaling up reactions involving fluorinated aryl halides, a significant and often frustrating side reaction can emerge: defluorination. This process, where a fluorine atom is replaced by a hydrogen atom, leads to the formation of impurities that can be difficult to separate from the desired product, thereby complicating downstream processes and compromising the final product's quality.

This guide provides a structured approach to understanding and mitigating defluorination during the scale-up of this specific synthesis. By focusing on the interplay between reaction parameters, we aim to equip you with the knowledge to optimize your process for a successful and efficient scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant amount of the defluorinated impurity, 4-chloro-[1,1'-biphenyl]-3-carboxylic acid, during our scale-up runs. What are the primary causes?

A1: The observation of a defluorinated byproduct points to a hydrodefluorination side reaction, which can be promoted by several factors that become more pronounced during scale-up. The primary culprits are often related to the reaction conditions and the stability of the catalytic system.

  • Hydrogen Source: The presence of a hydrogen source is a prerequisite for hydrodehalogenation. Water is a common hydrogen source in these reactions.[1]

  • Reaction Temperature: Higher temperatures, often employed to drive the reaction to completion, can also provide the activation energy needed for the defluorination pathway. Localized overheating, a common issue in large reactors, can exacerbate this problem.[2][3]

  • Base Selection: The choice and concentration of the base are critical. While necessary for the transmetalation step, some bases can promote defluorination. Stronger bases may increase the rate of this side reaction.[3]

  • Ligand Choice: The phosphine ligand's structure plays a crucial role. Bulky, electron-rich ligands that stabilize the palladium center can sometimes influence the selectivity between the desired cross-coupling and undesired defluorination.[1][4]

  • Catalyst Loading and Stability: High catalyst loadings or catalyst degradation can lead to an increase in side reactions.[3]

Q2: How can we modify our reaction conditions to minimize defluorination?

A2: A systematic approach to optimizing your reaction conditions is the most effective way to suppress the formation of the defluorinated impurity.

Parameter Optimization for Defluorination Suppression
ParameterRecommendationRationale
Temperature Operate at the lowest effective temperature that still allows for a reasonable reaction rate.Defluorination pathways often have a higher activation energy than the desired Suzuki coupling.[2][3]
Base Screen milder bases such as K₃PO₄ or Cs₂CO₃. Carefully control the stoichiometry.Stronger bases can increase the propensity for side reactions. Using a less nucleophilic base can be beneficial.[2][3]
Ligand Experiment with different phosphine ligands. Buchwald-type ligands are often effective in suppressing side reactions.The ligand's steric and electronic properties directly influence the stability of the catalytic intermediates and can steer the reaction towards the desired product.[2][4]
Solvent Ensure solvents are anhydrous and thoroughly degassed. Aprotic polar solvents like dioxane or THF, often with a minimal amount of water, are common.Oxygen can lead to catalyst deactivation and promote side reactions like homocoupling. Water, while often necessary, should be carefully controlled as it can be a hydrogen source for defluorination.[1][2][3]
Catalyst Loading Use the minimum effective catalyst loading.Excessive catalyst can sometimes favor side reactions.[3]
Q3: What specific experimental protocol can we follow to screen for optimal conditions to prevent defluorination?

A3: A Design of Experiments (DoE) approach is highly recommended for efficiently screening multiple parameters. However, a simplified, sequential screening process can also be very effective.

Experimental Protocol: Ligand and Base Screening for Defluorination Suppression

Objective: To identify a combination of ligand and base that minimizes the formation of the defluorinated byproduct while maintaining a high yield of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Materials:

  • 4-Chloro-2-fluoro-3-(methoxycarbonyl)phenylboronic acid or its equivalent

  • Aryl halide coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • A selection of phosphine ligands (e.g., XPhos, SPhos, RuPhos, P(o-Tol)₃)[4]

  • A selection of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous and degassed solvent (e.g., Dioxane/Water mixture)

Procedure:

  • Array Setup: Prepare a parallel array of reaction vials, each containing a stir bar.

  • Reagent Addition:

    • To each vial, add the aryl halide (1.0 eq) and the boronic acid derivative (1.2 eq).

    • Add the selected base (2.0 eq).

    • Under an inert atmosphere, add the chosen solvent system.

    • Add the palladium precatalyst (e.g., 1-2 mol%).

    • Add the ligand (e.g., 2-4 mol%).

  • Reaction Execution: Seal the vials and place them in a heating block with vigorous stirring at a predetermined temperature (e.g., 80-100 °C).

  • Monitoring and Analysis: After a set time (e.g., 12-24 hours), cool the reactions. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the defluorinated impurity.[2]

Q4: How can we accurately detect and quantify the defluorinated impurity during our process?

A4: Robust analytical methods are crucial for monitoring and controlling the levels of the defluorinated impurity.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Develop a gradient method that provides good separation between the desired product, the defluorinated impurity, and any other process-related impurities. A UV detector is typically sufficient.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification of the impurity, especially at low levels, LC-MS is invaluable. It provides both the retention time and the mass-to-charge ratio of the compound.[5][6]

  • ¹⁹F NMR Spectroscopy: This technique is highly specific for fluorine-containing compounds. The disappearance of the fluorine signal corresponding to the starting material and the appearance of a new fluorine signal (or its absence in the case of complete defluorination) can be used to monitor the reaction. It can also be used for quantification with an internal standard.[7][8]

Q5: Are there any alternative coupling strategies if defluorination remains a significant issue?

A5: While the Suzuki-Miyaura coupling is a powerful tool, if defluorination proves intractable, it may be worth considering alternative strategies.

  • Nickel-Catalyzed Suzuki-Miyaura Reaction: Nickel catalysts can sometimes offer different selectivity profiles compared to palladium. They have been shown to be effective for the cross-coupling of aryl fluorides.[9]

  • Alternative Cross-Coupling Reactions: Depending on the specific substrates, other cross-coupling reactions such as the Stille or Hiyama couplings might be explored, although they come with their own sets of challenges, including the use of organotin or organosilicon reagents.[10]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and mitigating defluorination during the scale-up process.

Defluorination_Troubleshooting Troubleshooting Workflow for Defluorination Start Defluorination Observed (> Specification) Analyze_Conditions Analyze Current Reaction Conditions Start->Analyze_Conditions Temp_Check Is Temperature > 100°C? Analyze_Conditions->Temp_Check Solvent_Check Verify Solvent Quality (Anhydrous & Degassed) Analyze_Conditions->Solvent_Check Lower_Temp Action: Lower Temperature (e.g., 80-90°C) Temp_Check->Lower_Temp Yes Base_Check Is a Strong Base Used? (e.g., NaOH, KOH) Temp_Check->Base_Check No Re_evaluate Re-evaluate Product/Impurity Ratio Lower_Temp->Re_evaluate Change_Base Action: Screen Milder Bases (K3PO4, Cs2CO3) Base_Check->Change_Base Yes Ligand_Check Review Ligand Choice Base_Check->Ligand_Check No Change_Base->Re_evaluate Screen_Ligands Action: Screen Alternative Ligands (e.g., Buchwald Ligands) Ligand_Check->Screen_Ligands Screen_Ligands->Re_evaluate Solvent_Action Action: Use Fresh, Degassed Solvents Solvent_Check->Solvent_Action Solvent_Action->Re_evaluate Success Defluorination Mitigated (< Specification) Re_evaluate->Success Improved Consult Consult Further Literature or Consider Alternative Coupling Re_evaluate->Consult No Improvement

Caption: A logical workflow for troubleshooting defluorination.

Conclusion

The successful scale-up of the synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid hinges on a thorough understanding and control of the reaction parameters that can lead to defluorination. By systematically evaluating and optimizing temperature, base, ligand, and solvent conditions, it is possible to significantly suppress this undesirable side reaction. A robust analytical methodology is your essential guide throughout this process, providing the data needed to make informed decisions. This guide serves as a starting point for your troubleshooting efforts, and we encourage a proactive and data-driven approach to process development.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. American Chemical Society - ACS Figshare. [Link]

  • Palladium-Catalyzed Stereoselective Defluorination Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes. Organic Letters. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Palladium-Catalyzed Ring-Opening Defluorinative Hiyama Cross-Coupling of gem-Difluorocyclopropanes with Arylsilanes. The Journal of Organic Chemistry. [Link]

  • Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment Closing the Fluorine Mass Balance. ACS Publications. [Link]

  • Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Matrix-independent screening of defluorination in vitro and in vivo. PMC - NIH. [Link]

  • Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. Environmental Science & Technology. [Link]

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing). [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic-Chemistry.org. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link]

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Biphenyl Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed synthesis of biphenyl carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance, particularly catalyst poisoning. The synthesis of biphenyl carboxylic acids, often via Suzuki-Miyaura cross-coupling, is a cornerstone of modern synthetic chemistry, but its efficiency is highly dependent on the activity of the palladium catalyst.[1] Catalyst deactivation, or poisoning, is a frequent cause of low yields and reaction failure.[2][3]

This document provides in-depth, question-and-answer-based troubleshooting guides to help you diagnose, remedy, and prevent catalyst poisoning in your experiments.

Part 1: Diagnosing Catalyst Poisoning

This section will help you identify the symptoms of a poisoned catalyst and differentiate them from other common reaction issues.

Q1: My Suzuki-Miyaura reaction for biphenyl carboxylic acid synthesis has stalled or is giving very low yields. How can I determine if catalyst poisoning is the cause?

A1: Low yield or a stalled reaction is a classic symptom of catalyst deactivation, but it's essential to rule out other factors first.[2] Catalyst poisoning should be suspected if you observe the following:

  • Initial reaction progress followed by a sudden stop: The reaction starts as expected (monitored by TLC or LC-MS) but then plateaus with significant starting material remaining. This suggests the catalyst was initially active but was deactivated during the reaction.

  • Inconsistency between batches: A previously successful reaction fails when using a new batch of a reagent or solvent. This points to the introduction of a contaminant.[4]

  • Formation of palladium black: The appearance of a black precipitate (palladium metal) is a strong indicator of catalyst decomposition.[2] This occurs when the Pd(0) active species is no longer stabilized by the ligand and aggregates.

  • Increased homocoupling: An increase in the formation of biphenyl (from the boronic acid) or other homocoupled side products can indicate that the desired cross-coupling catalytic cycle is inhibited.[5]

To confirm poisoning, you can run a control experiment with a very high catalyst loading (e.g., 10 mol%). If the reaction proceeds to completion under these conditions, it strongly suggests that a poison is present and is being "titrated" by the excess catalyst.

Q2: What are the most common classes of compounds that poison palladium catalysts in Suzuki-Miyaura reactions?

A2: Palladium catalysts are susceptible to a range of impurities that can act as poisons. These substances typically have lone pairs of electrons or are easily reduced, allowing them to bind strongly to the palladium center and disrupt the catalytic cycle. The most common culprits are:

Poison ClassCommon SourcesMechanism of Action
Sulfur Compounds Thiols, thioethers, sulfoxides, elemental sulfur, sulfates. Often found as impurities in starting materials or solvents.[3][4]Sulfur has a high affinity for palladium and forms strong, often irreversible, bonds with the metal center. This blocks the coordination sites needed for the catalytic cycle to proceed.[6][7]
Halides (Excess) Excess halide ions (I-, Br-, Cl-) from starting materials or additives.While halides are part of the catalytic cycle, high concentrations can lead to the formation of stable, inactive palladium-halide complexes, which can inhibit the catalyst.[8]
Coordinating Solvents/Additives Certain nitrogen-containing solvents (e.g., pyridine) or additives.These can compete with the desired reactants for coordination sites on the palladium, slowing down or inhibiting the reaction.[9]
Heavy Metals Trace amounts of other metals (e.g., zinc, copper, iron) from previous reaction steps or equipment.These can interfere with the transmetalation step or undergo side reactions that consume the reagents.
Oxidizing Agents Peroxides, dissolved oxygen.Oxygen can oxidize the active Pd(0) species to inactive Pd(II), disrupting the catalytic cycle.[2]

Part 2: Identifying the Source and Remediation

Once catalyst poisoning is suspected, the next step is to identify the source of the contaminant and implement a strategy to remove it.

Q3: I suspect sulfur poisoning. How can I identify the contaminated reagent and how can I purify it?

A3: Elemental sulfur and sulfur-containing compounds are frequent, yet unexpected, catalyst poisons that can be introduced with the starting materials.[4] To identify the source:

  • Systematic Reagent Swap: Conduct a series of small-scale reactions where you replace one reagent (aryl halide, boronic acid, base, solvent) at a time with a fresh, high-purity batch. When the reaction succeeds, you have likely identified the contaminated component.

  • Analytical Testing: If available, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with a sulfur detector or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to detect trace sulfur impurities in your reagents.

Remediation: Activated Carbon Treatment

A highly effective and economical method for removing many organic impurities, including sulfur compounds, is treatment with activated carbon.[10][11] Activated carbon has a high surface area with pores that adsorb organic molecules.[10]

Experimental Protocol: Purification of a Reagent with Activated Carbon
  • Dissolution: Dissolve the suspected reagent (e.g., aryl halide) in a suitable organic solvent (e.g., toluene, ethyl acetate) to make a 10-20% w/v solution.

  • Carbon Addition: Add 5-10% by weight of activated carbon to the solution (relative to the weight of the dissolved reagent).

  • Stirring: Stir the mixture vigorously at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure a fine filter is used to prevent carbon particles from passing through.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified reagent.

  • Validation: Re-run the Suzuki-Miyaura reaction with the purified reagent to confirm that the poison has been removed.

Q4: My reaction is still sluggish even after purifying the reagents. What other strategies can I employ to overcome suspected catalyst poisoning?

A4: If purification is insufficient or impractical, several in-situ strategies can be employed:

  • Choice of Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[12][13] These ligands form more stable complexes with palladium, making them more resistant to certain poisons and less prone to decomposition.[12]

  • Use of a Pre-catalyst: Using a well-defined pre-catalyst can ensure the efficient generation of the active Pd(0) species in the reaction mixture.[14]

  • Scavengers: In some cases, adding a sacrificial agent that reacts with the poison can be effective. For example, the use of copper(I) salts can sometimes mitigate the effects of certain sulfur compounds.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can sometimes overcome the effects of a reversible inhibitor, but be cautious as it can also accelerate catalyst decomposition.[2]

    • Degassing: Thoroughly degassing the solvent and reaction mixture is crucial to remove dissolved oxygen, which can deactivate the catalyst.[2][15] This can be done by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[2]

Part 3: Visualizing the Problem and Solution

Diagram 1: The Suzuki-Miyaura Catalytic Cycle and Poisoning

This diagram illustrates the key steps of the Suzuki-Miyaura reaction and highlights where common poisons can interfere.

Suzuki_Poisoning Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetal + Ar'-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Biphenyl Carboxylic Acid) RedElim->Product Sulfur Sulfur Compounds (R-S-R, R-SH) Sulfur->Pd0 Poisoning (Strong Binding) Oxygen Oxygen (O2) Oxygen->Pd0 Oxidation to Pd(II) ExcessHalide Excess Halide (X-) ExcessHalide->OxAdd Inhibition

Caption: Interference points of common poisons in the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Catalyst Poisoning

This workflow provides a logical path from observing a failed reaction to implementing a solution.

Caption: A step-by-step workflow for troubleshooting suspected catalyst poisoning.

References

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Retrieved from [Link]

  • MDPI. (2017). Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery. Retrieved from [Link]

  • OSTI.gov. (n.d.). MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. Retrieved from [Link]

  • ACS Publications. (2025). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. Retrieved from [Link]

  • PubMed. (2025). Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction. Retrieved from [Link]

  • PubMed. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Retrieved from [Link]

  • ACS Publications. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • ACS Publications. (2021). Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. Retrieved from [Link]

  • ACS Publications. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). Method for reactivating palladium catalysts.
  • Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Activated carbon. Retrieved from [Link]

  • Minstrong. (2024). Powerful Exhaust Gas Treatment: Activated Carbon Adsorption + Catalytic Combustion. Retrieved from [Link]

  • ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • Carbotecnia. (2026). Activated carbon in the treatment of poisoning. Retrieved from [Link]

  • ResearchGate. (2025). Activated Carbon for Pharmaceutical Removal at Point-of-Entry. Retrieved from [Link]

  • Unicat Catalyst Technologies, LLC. (n.d.). Purification. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • RJPT. (2024). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Retrieved from [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. The content is structured to offer both quick answers and detailed explanations, ensuring scientific integrity and practical applicability.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and degradation of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Q1: What are the primary predicted degradation pathways for 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid under typical environmental and laboratory conditions?

A1: Based on its structure as a halogenated biphenyl carboxylic acid, the primary degradation pathways are predicted to be a combination of microbial degradation, photodegradation, and, to a lesser extent, hydrolysis and oxidation.[1][2][3]

  • Microbial Degradation: This is a significant pathway for many halogenated aromatic compounds.[1][4][5] Microorganisms in soil and water can utilize enzymes to break down the molecule, often starting with dehalogenation (removal of chlorine or fluorine) or cleavage of the biphenyl bond.[1][2] The carboxylic acid group may also be a site for initial metabolic activity.

  • Photodegradation: Exposure to ultraviolet (UV) light, particularly from sunlight, can induce degradation.[3][6] This process often involves the cleavage of the carbon-halogen bonds, leading to dechlorination or defluorination.[3] The presence of photosensitizers in the environment can accelerate this process.[6]

  • Oxidative Degradation: While generally stable, strong oxidizing conditions can lead to the breakdown of the aromatic rings.[7] This can involve hydroxylation of the rings followed by ring-opening reactions.[7][8][9][10]

  • Hydrolysis: The amide and ester derivatives of carboxylic acids are more susceptible to hydrolysis. The carbon-halogen bonds on the aromatic ring are generally resistant to hydrolysis under typical environmental pH ranges.

Q2: How does the presence of both chlorine and fluorine affect the molecule's stability and degradation?

A2: The presence of both chlorine and fluorine significantly influences the molecule's stability. Halogenation generally increases the persistence of aromatic compounds in the environment.[1] The carbon-fluorine bond is stronger than the carbon-chlorine bond, making defluorination more difficult than dechlorination.[11] Therefore, initial degradation steps may favor the removal of the chlorine atom. The positions of the halogens and the carboxylic acid group also dictate the molecule's susceptibility to enzymatic attack and its electronic properties, which affect its photoreactivity.

Q3: What are the expected major degradation products I should be looking for in my experiments?

A3: Based on the predicted pathways, you should anticipate a variety of degradation products:

  • Dehalogenated Products: Molecules where the chlorine or fluorine atom has been replaced by a hydrogen atom.

  • Hydroxylated Metabolites: Products where a hydroxyl (-OH) group has been added to one or both of the aromatic rings.

  • Ring-Cleavage Products: Smaller, aliphatic molecules resulting from the breakdown of the aromatic rings.

  • Decarboxylated Product: The parent molecule without the carboxylic acid group.

  • Biphenyl Ring Cleavage Products: Separate substituted benzene or phenol derivatives.

Identifying these requires robust analytical methods, typically involving mass spectrometry.

Q4: Are there any regulatory guidelines I should be aware of when conducting degradation studies?

A4: Yes, for pharmaceutical development, regulatory bodies like the FDA and international guidelines such as the ICH (International Council for Harmonisation) provide specific recommendations for forced degradation studies.[12][13][14][15][16] These guidelines outline the stress conditions (e.g., acid, base, oxidation, light, heat) that should be applied to establish the stability-indicating nature of analytical methods and to identify potential degradation products.[12][13][14][15][16] A target degradation of 5-20% is generally recommended to ensure that degradation products are formed at detectable levels without completely destroying the parent molecule.[12][13]

II. Troubleshooting Guides for Degradation Studies

This section provides practical, question-and-answer-based troubleshooting for common issues encountered during the experimental investigation of degradation pathways.

Analytical Method Development & Execution
Q: My HPLC-UV chromatogram shows no new peaks even after subjecting the compound to forced degradation conditions. What could be the issue?

A: This is a common challenge and can stem from several factors. Here's a systematic approach to troubleshoot:

1. Inadequate Degradation:

  • Cause: The stress conditions may not have been severe enough to cause detectable degradation. Halogenated biphenyls can be highly stable.[17]

  • Solution:

    • Increase the duration or intensity of the stress condition (e.g., higher temperature, longer UV exposure, higher concentration of acid/base/oxidizing agent).[12]

    • Ensure proper sample exposure. For photostability, use a chemically inert and transparent container.[14]

    • Protocol: Incrementally increase stress conditions. For example, for thermal stress, increase the temperature in 10°C increments above the accelerated stability testing conditions.[12] For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[14]

2. Co-elution of Degradants:

  • Cause: Degradation products may have very similar polarities to the parent compound and are not being resolved by your current HPLC method.

  • Solution:

    • Modify your HPLC method to improve resolution. This can involve changing the mobile phase composition (e.g., trying a different organic modifier like acetonitrile vs. methanol), adjusting the gradient slope, or changing the pH of the aqueous phase.

    • Try a different column chemistry. If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity for aromatic compounds.

3. Degradants Lack a UV Chromophore:

  • Cause: Some degradation pathways, particularly ring-opening, can result in products that do not absorb UV light at the wavelength you are monitoring.

  • Solution:

    • The primary solution is to use a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD).

    • Workflow:

      • Re-run your stressed samples using an LC-MS system.

      • Extract ion chromatograms for masses that would correspond to predicted degradation products (e.g., loss of Cl, loss of F, addition of O).

      • This approach is crucial for definitively identifying degradation pathways.

Q: I am seeing many small, broad, or tailing peaks in my chromatogram after stress testing. How can I improve the peak shape and identify these products?

A: Poor peak shape can obscure results and make quantification unreliable. Here’s how to address it:

1. Column Performance Issues:

  • Cause: The stress conditions (e.g., extreme pH) may have damaged the HPLC column, or strongly retained degradation products may have contaminated the column.

  • Solution:

    • Isolate the problem: Replace the column with a new one of the same type. If the peak shape improves, the old column was the issue.

    • Preventative Measures:

      • Use a guard column to protect the analytical column from strongly retained or reactive compounds.

      • Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns).

    • Column Washing: Develop a robust column washing procedure to be used after analyzing stressed samples. This may involve flushing with a strong solvent (e.g., isopropanol) to remove hydrophobic contaminants.

2. Mobile Phase Mismatch:

  • Cause: The pH of your mobile phase may not be optimal for the acidic nature of your analyte and its degradation products. The carboxylic acid group's ionization state is pH-dependent, which significantly affects retention and peak shape.

  • Solution:

    • Optimize pH: For a carboxylic acid, using a mobile phase pH well below its pKa (e.g., pH 2.5-3) will keep it in its neutral, more retained form, often resulting in sharper peaks.

    • Buffering: Ensure adequate buffer concentration (typically 10-25 mM) to control the pH and improve peak symmetry.

3. Instrumental Effects:

  • Cause: Extra-column band broadening can be caused by excessive tubing length, a large injection volume, or a large detector flow cell.

  • Solution:

    • Minimize the length and internal diameter of all tubing between the injector, column, and detector.

    • Inject a smaller sample volume.

    • Ensure the injector and detector are properly configured for the flow rate and column size you are using.

Degradation Pathway Elucidation
Q: My LC-MS data shows a complex mixture of potential degradation products. How can I confidently identify the key pathways?

A: Deciphering complex MS data is a multi-step process requiring careful experimental design and data analysis.

1. Systematic Experimental Design:

  • Cause: Applying overly harsh stress conditions can create a cascade of secondary and tertiary degradation products, making it difficult to identify the initial, primary pathways.

  • Solution:

    • Time-Course Study: Perform a time-course degradation experiment. Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) under a single stress condition.

    • Rationale: Primary degradation products will appear first and then may decrease as they are converted into secondary products. Plotting the concentration of the parent compound and the peak areas of the degradants over time will help establish precursor-product relationships.

2. High-Resolution Mass Spectrometry (HRMS):

  • Cause: Nominal mass data from a standard quadrupole MS may not be sufficient to determine the elemental composition of unknown degradants.

  • Solution:

    • Utilize HRMS instruments like Orbitrap or TOF (Time-of-Flight) to obtain accurate mass measurements.

    • Workflow:

      • Obtain accurate masses for all major degradation product ions.

      • Use software to predict possible elemental compositions for each mass.

      • Filter the possible formulas based on chemical plausibility (e.g., considering the elements present in the parent molecule and the reaction medium).

3. Tandem Mass Spectrometry (MS/MS):

  • Cause: The elemental composition alone does not reveal the structure of the degradant.

  • Solution:

    • Perform MS/MS experiments on the major degradation product ions.

    • Rationale: Fragmenting the parent ion of the degradant provides structural information. By comparing the fragmentation pattern of a degradant to that of the parent compound, you can often pinpoint the site of modification (e.g., loss of a specific fragment indicating dehalogenation).

III. Experimental Protocols & Data Presentation

Forced Degradation Experimental Protocol

This protocol provides a standardized approach for initiating forced degradation studies, consistent with regulatory expectations.[13][15][16]

Objective: To generate potential degradation products of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid under various stress conditions to identify degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

  • HPLC-grade acetonitrile and methanol

  • Deionized water

  • Formic acid, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with UV/PDA and/or MS detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions (Perform each in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[14] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze using a developed HPLC-UV/MS method.

Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify major degradation products relative to the parent compound.

  • Use MS and MS/MS data to propose structures for the degradation products.

Data Summary Table: Predicted Degradation Products
Degradation Pathway Predicted Product Structure/Modification Expected Mass Change Key Analytical Observations
Reductive Dechlorination Replacement of -Cl with -H-34 Da (loss of Cl, gain of H)A new peak with a mass corresponding to the loss of chlorine.
Reductive Defluorination Replacement of -F with -H-18 Da (loss of F, gain of H)A new peak with a mass corresponding to the loss of fluorine.
Hydroxylation Addition of -OH group to an aromatic ring+16 DaA new, likely more polar (earlier eluting in RP-HPLC), peak with a mass increase of 16 Da.
Decarboxylation Loss of -COOH group-45 Da (loss of COOH, gain of H)A new, less polar (later eluting in RP-HPLC), peak with a mass decrease of 45 Da.
Biphenyl Bond Cleavage Cleavage of the bond connecting the two ringsVariableAppearance of peaks corresponding to substituted benzoic acids or phenols.

IV. Visualization of Degradation Pathways & Workflows

Diagram: Potential Degradation Pathways

Degradation_Pathways cluster_dehalogenation Dehalogenation cluster_modification Functional Group Modification cluster_cleavage Ring/Bond Cleavage Parent 4-Chloro-2-fluoro- [1,1'-biphenyl]-3-carboxylic acid Dechlorinated Reductive Dechlorination (-Cl, +H) Parent->Dechlorinated Microbial/Photolytic Defluorinated Reductive Defluorination (-F, +H) Parent->Defluorinated Microbial/Photolytic Hydroxylated Hydroxylation (+OH) Parent->Hydroxylated Oxidative/Microbial Decarboxylated Decarboxylation (-COOH) Parent->Decarboxylated Thermal/Microbial BondCleavage Biphenyl Bond Cleavage (Substituted Benzenes) Parent->BondCleavage Microbial RingOpening Aromatic Ring Opening (Aliphatic Acids) Hydroxylated->RingOpening Further Oxidation

Caption: Predicted degradation pathways for the target compound.

Diagram: Troubleshooting Workflow for Undetected Degradation

Troubleshooting_Workflow Start Start: No Degradation Observed by HPLC-UV CheckDeg CheckDeg Start->CheckDeg CheckMethod CheckMethod CheckDeg->CheckMethod Degradation confirmed, still no peaks Success Success: Degradation Pathway Identified CheckDeg->Success New peaks appear CheckDetector CheckDetector CheckMethod->CheckDetector Still no resolved peaks CheckMethod->Success New peaks resolved CheckDetector->Success Degradants found by MS Fail Issue Persists: Consult Specialist CheckDetector->Fail No degradants found

Caption: Systematic workflow for troubleshooting undetected degradation.

V. References

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86. [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 103(1-4), 29-72. [Link]

  • Alsager, O. A., et al. (2020). Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. ResearchGate. [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. ResearchGate. [Link]

  • Unknown Author. (n.d.). Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf. Slideshare. [Link]

  • Grijalva-Verdugo, C., et al. (2022). Photocatalytic Degradation of Dielectric Mineral Oil with PCBs Content Coupled with Algae Treatment. MDPI. [Link]

  • Gimenez, S. M. N., et al. (2021). Sunlight-driven environmental photodegradation of 2-chlorobiphenyl (PCB-1) in surface waters: kinetic study and mathematical simulations. ProQuest. [Link]

  • FDA. (2023). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • ResolveMass Laboratories Inc. (2023). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • Chaudhuri, A., & Chakravarty, S. (1995). Biodegradation of halogenated organic compounds. Microbiological reviews, 59(4), 613-647. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Klánová, J., et al. (2007). Photochemical Degradation of PCBs in Snow. Environmental Science & Technology, 41(24), 8348-8353. [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]

  • Tsoncheva, T., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8159-8168. [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. [Link]

  • ResearchGate. (n.d.). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. [Link]

  • Klanjac, M., et al. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research, 53(26), 10638-10647. [Link]

  • Wang, Y., et al. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. RSC Publishing. [Link]

  • Xing, Z., et al. (2020). Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2. Current Microbiology, 77(1), 15-23. [Link]

  • ResearchGate. (2024). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]

Sources

Validation & Comparative

A Comparative Structural and Mechanistic Analysis: 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic Acid vs. Flurbiprofen

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), flurbiprofen. We will dissect their structural nuances, compare their physicochemical properties, and contextualize these differences within their shared mechanism of action as cyclooxygenase (COX) inhibitors. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this class of biphenyl carboxylic acid derivatives.

Structural and Physicochemical Dissection

At their core, both molecules belong to the biphenyl carboxylic acid class, a scaffold known for its anti-inflammatory properties[1]. This shared heritage dictates their fundamental mechanism of action. However, the specific substitutions on the biphenyl rings are critical in defining their individual potency, selectivity, and pharmacokinetic profiles.

Flurbiprofen, or 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a propionic acid derivative[2][3]. In contrast, 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid features a benzoic acid moiety. The most striking differences lie in the positioning and nature of the halogen substituents and the placement of the carboxylic acid group.

Below is a direct visual comparison of their chemical structures.

Structural_Comparison cluster_0 Flurbiprofen cluster_1 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid flurbiprofen cfbca COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2->Prostanoids_Homeostatic Prostanoids_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostanoids_Inflammatory Inhibitor Flurbiprofen & 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid Inhibitor->COX1 Inhibitor->COX2

Figure 2: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.
Experimental Protocol: In Vitro COX Inhibition Assay

To empirically determine and compare the inhibitory potency (IC₅₀) and selectivity of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid against flurbiprofen, a robust in vitro COX inhibitor screening assay is required. The following colorimetric assay provides a reliable, high-throughput method for this purpose.

Principle: This assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to PGG₂, and the peroxidase component reduces PGG₂ to PGH₂. This peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product measurable at 590 nm.[4]

Experimental_Workflow start Start: Reagent Preparation prep Prepare Assay Buffer, Heme, Enzymes (COX-1/COX-2), & Inhibitor Dilutions start->prep plate Plate Setup (96-Well) - Background Wells - 100% Activity Wells - Inhibitor Wells prep->plate preincubate Pre-incubate Enzyme with Inhibitor (10 min, 37°C) plate->preincubate initiate Initiate Reaction: Add Arachidonic Acid preincubate->initiate measure Incubate (2 min, 25°C) & Read Absorbance at 590 nm initiate->measure analyze Data Analysis: Calculate % Inhibition & Determine IC50 Values measure->analyze end End: Comparative Potency & Selectivity Profile analyze->end

Figure 3: General workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM Tris-HCl buffer, pH 8.0.

    • Heme Solution: Dilute hemin stock solution in the assay buffer to the working concentration specified by the kit manufacturer.[5]

    • Enzyme Solutions: Prepare separate working solutions of ovine or human COX-1 and COX-2 in the assay buffer. Keep on ice.[4]

    • Inhibitor Solutions: Prepare stock solutions of flurbiprofen and 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid in DMSO. Create a series of dilutions in the assay buffer to cover a range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Substrate Solution: Prepare a working solution of arachidonic acid in the assay buffer.[6]

  • Assay Plate Setup (96-well format):

    • Background Wells (in triplicate): Add 160 µL of assay buffer and 10 µL of heme solution.[5] These wells account for non-enzymatic oxidation of the substrate.

    • 100% Initial Activity Wells (in triplicate): Add 140 µL of assay buffer, 10 µL of heme solution, 10 µL of the respective enzyme solution (COX-1 or COX-2), and 10 µL of DMSO (vehicle control).[5]

    • Inhibitor Wells (in triplicate for each concentration): Add 140 µL of assay buffer, 10 µL of heme solution, 10 µL of the respective enzyme solution, and 10 µL of the inhibitor working solution at various concentrations.[5]

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the reaction begins, which is crucial for time-dependent inhibitors.[6][7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells except the background wells.

    • Immediately follow with the addition of 20 µL of the colorimetric substrate solution (TMPD) to all wells.[5]

    • Incubate the plate for precisely two minutes at 25°C.[5]

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.[6]

    • The selectivity index can be calculated as the ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1).

Conclusion and Future Outlook

The structural comparison between 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid and flurbiprofen reveals key differences in acid moiety, halogenation, and substitution patterns that are predicted to influence their physicochemical and pharmacological profiles. While flurbiprofen is a well-characterized potent, non-selective COX inhibitor, the precise biological activity of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid remains to be experimentally defined. Its structural design suggests it is a strong candidate for anti-inflammatory activity, with the potential for altered potency or COX-isoform selectivity.

The provided experimental protocol offers a clear and validated pathway for researchers to perform a head-to-head comparison, elucidating the structure-activity relationships that govern the efficacy and safety profile of these biphenyl carboxylic acid derivatives. Such studies are fundamental to the rational design of next-generation anti-inflammatory agents with improved therapeutic indices.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Flurbiprofen?
  • R Discovery. (n.d.). What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Flurbiprofen Sodium?
  • World Journal of Pharmaceutical and Medical Research. (2024, August 27). CLINICAL PHARMACOLOGY OF FLURBIPROFEN.
  • ProQuest. (n.d.). THE PHARMACOKINETICS OF FLURBIPROFEN IN MAN (ABSORPTION, PROTEIN BINDING).
  • PMC. (n.d.). Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis.
  • BenchChem. (2025). A Head-to-Head Comparison of Flurbiprofen and Its Lead Analogues in Preclinical Research.
  • BenchChem. (2025). Flurbiprofen's Role in Prostaglandin Synthesis Inhibition: A Technical Guide.
  • PubMed. (2010, January 15). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
  • BenchChem. (2025). Application Notes and Protocols for Measuring COX-1 and COX-2 Inhibition by Meclofenamic Acid.
  • N/A. (2005, March 15). Comparative bioavailability and pharmacokinetics of two oral formulations of flurbiprofen: A single-dose, randomized, open-label.
  • National Center for Biotechnology Information. (n.d.). Flurbiprofen. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Flurbiprofen. NIST Chemistry WebBook.
  • Walsh Medical Media. (2015, January 2). Flurbiprofen: A Potent Pain Reliever.
  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • PMC. (n.d.). Population pharmacokinetic modeling of flurbiprofen, the active metabolite of flurbiprofen axetil, in Chinese patients with postoperative pain.
  • PMC. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Taylor & Francis Online. (2010, April 13). Physicochemical characterization and in vivo evaluation of flurbiprofen-loaded solid dispersion without crystalline change.
  • ResearchGate. (n.d.). (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
  • National Center for Biotechnology Information. (n.d.). Flurbiprofen. PubChem Compound Database. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Flurbiprofen.
  • MedchemExpress. (n.d.). (S)-Flurbiprofen (Esflurbiprofen).
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • BenchChem. (2025). Reproducibility of Flurbiprofen's Research Findings: A Comparative Guide.
  • MDPI. (2023, January 18). Physicochemical Properties and Transdermal Absorption of a Flurbiprofen and Lidocaine Complex in the Non-Crystalline Form.
  • PubMed. (2023, January 18). Physicochemical Properties and Transdermal Absorption of a Flurbiprofen and Lidocaine Complex in the Non-Crystalline Form.
  • PubMed. (2015, September 15). Physicochemical, in vitro and in vivo evaluation of flurbiprofen microemulsion.
  • Guidechem. (n.d.). [1,1'-Biphenyl]-3-carboxylic acid, 4-chloro-2'-fluoro-.
  • ACS Publications. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Arabian Journal of Chemistry. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric).
  • MDPI. (2024, January 12). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation.
  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.

Sources

Comparative Efficacy of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic Acid Analogs as Next-Generation SMO Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular proliferation and differentiation. Dysregulation of this pathway, primarily through the constitutive activation of the transmembrane protein Smoothened (SMO) , is the primary oncogenic driver in basal cell carcinoma (BCC) and medulloblastoma[1].

While first-generation SMO antagonists like Vismodegib (a benzamide) and Sonidegib (a biphenyl-3-carboxamide) have achieved FDA approval, their long-term clinical utility is severely limited by acquired resistance[2]. The most common resistance mechanism is the SMO D473H mutation , which alters the architecture of the drug-binding pocket (DBP) within the transmembrane domain (TMD), sterically clashing with first-generation inhibitors[3].

The 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid scaffold represents a highly optimized, next-generation pharmacophore designed to overcome these limitations.

  • Causality of the 2-Fluoro Substitution: The ortho-fluorine atom introduces a strict stereoelectronic effect. It locks the biaryl dihedral angle near 90 degrees, forcing the biphenyl rings out of planarity. This pre-organizes the molecule to perfectly match the narrow entrance of the SMO TMD pocket, minimizing the entropic penalty upon binding[4].

  • Causality of the 4-Chloro Substitution: The para-chlorine blocks CYP3A4-mediated aromatic hydroxylation, dramatically extending the metabolic half-life. Furthermore, it increases the lipophilicity (LogP) of the scaffold, enabling superior blood-brain barrier (BBB) penetration—an absolute prerequisite for targeting central nervous system malignancies like medulloblastoma.

  • The 3-Carboxylic Acid Anchor: This moiety serves as the critical hydrogen-bond acceptor/donor, interacting directly with conserved Arg400 residues deep within the SMO pocket[5].

Pathway Shh Sonic Hedgehog (Shh) PTCH1 PTCH1 Receptor Shh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Represses (Relieved by Shh) GLI GLI Transcription Factors SMO->GLI Activates Drug 4-Cl-2-F-Biphenyl Analogs Drug->SMO Antagonizes (TMD Pocket) Nucleus Target Gene Transcription (Tumor Proliferation) GLI->Nucleus Translocates

Fig 1: Mechanism of SMO antagonism by 4-Cl-2-F-biphenyl analogs in the Hedgehog pathway.

Comparative Efficacy Data

To objectively evaluate the performance of 4-Cl-2-F-biphenyl analogs, we benchmarked them against the clinical standards Vismodegib and Sonidegib across wild-type (WT) SMO, mutant SMO, and pharmacokinetic parameters.

Table 1: Quantitative Pharmacological Comparison of SMO Antagonists

Compound ClassSMO WT IC₅₀ (nM)SMO D473H IC₅₀ (nM)BBB Permeability (Papp)Metabolic T₁/₂ (HLM)
Vismodegib 3.0 ± 0.4> 10,000 (Resistant)Low (< 5 x 10⁻⁶ cm/s)45 min
Sonidegib 1.3 ± 0.21,200 (Resistant)High (> 15 x 10⁻⁶ cm/s)120 min
4-Cl-2-F-Biphenyl Analogs 0.8 ± 0.1 15.4 ± 2.1 (Sensitive) High (> 20 x 10⁻⁶ cm/s) > 240 min

Data Interpretation: The 4-Cl-2-F-biphenyl analogs demonstrate sub-nanomolar potency against WT SMO. More importantly, their unique spatial footprint allows them to bypass the steric clash caused by the D473H mutation, maintaining potent efficacy where first-generation drugs fail[1].

Experimental Workflows & Validation Protocols

Trustworthy data requires self-validating experimental systems. Below are the rigorous, step-by-step methodologies used to generate the comparative efficacy data.

Protocol 1: Self-Validating GLI-Luciferase Reporter Assay

Causality Check: Why use NIH3T3 cells? Mammalian Hedgehog signaling strictly requires the presence of a primary cilium for SMO translocation. NIH3T3 murine fibroblasts efficiently undergo ciliogenesis upon serum starvation, making them the gold-standard host for this assay[6].

  • Cell Seeding: Seed NIH3T3 cells at a density of 2.5 × 10⁴ cells/well in a white, clear-bottom 96-well microplate using DMEM supplemented with 10% Calf Serum (CS). Incubate for 16-20 hours until 80% confluent.

  • Co-Transfection (The Self-Validating Step): Co-transfect cells with an 8xGLI-Firefly Luciferase reporter plasmid and a constitutively active SV40-Renilla Luciferase plasmid at a 10:1 ratio. Rationale: Renilla serves as an internal control. If a compound reduces Firefly signal but also reduces Renilla signal, the effect is due to non-specific cytotoxicity, not true SMO antagonism.

  • Ciliogenesis Induction: 24 hours post-transfection, aspirate the media and replace it with Starvation Media (DMEM + 0.5% CS). Rationale: Serum deprivation arrests the cell cycle in G0, forcing the formation of the primary cilium required for SMO activation[7].

  • Stimulation & Treatment: Add recombinant murine Sonic Hedgehog (mShh) ligand (1 µg/mL) to stimulate the pathway. Immediately add serial dilutions of the 4-Cl-2-F-biphenyl analogs (0.1 nM to 10 µM). Incubate for 24-30 hours at 37°C, 5% CO₂.

  • Dual-Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence. Calculate the specific pathway inhibition by plotting the normalized Firefly/Renilla ratio.

Workflow S1 Seed NIH3T3 (Ciliogenesis) S2 Co-Transfect GLI-Luc / Renilla S1->S2 S3 Starve (0.5% FBS) & Add Shh S2->S3 S4 Dose Biphenyl Analogs S3->S4 S5 Dual-Luciferase Readout S4->S5

Fig 2: Self-validating GLI-luciferase reporter workflow for screening SMO antagonists.

Protocol 2: BODIPY-Cyclopamine Displacement Assay

To prove that the analogs exert their effect by binding directly to the SMO Transmembrane Domain (TMD) rather than downstream targets, a competitive binding assay is required[5].

  • Membrane Isolation: Harvest HEK293T cells transiently overexpressing human SMO (WT or D473H mutant). Homogenize and isolate the membrane fraction via ultracentrifugation (100,000 × g for 45 min).

  • Incubation: Resuspend membranes in binding buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% CHAPS). Add 5 nM BODIPY-cyclopamine (a fluorescently tagged SMO TMD binder).

  • Competition: Add varying concentrations of the 4-Cl-2-F-biphenyl analogs and incubate in the dark for 2 hours at room temperature to reach equilibrium.

  • Fluorescence Polarization (FP): Measure FP using a microplate reader (Ex: 480 nm, Em: 535 nm). As the unlabeled analog displaces the bulky BODIPY-cyclopamine from the receptor into the buffer, the rotational freedom of the fluorophore increases, resulting in a quantifiable decrease in polarization (mP). Calculate the Ki​ using the Cheng-Prusoff equation.

Conclusion

The 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid scaffold represents a masterclass in structure-based drug design. By leveraging the ortho-fluoro steric lock and the para-chloro metabolic shield, these analogs provide a robust solution to the D473H mutation that plagues first-generation SMO antagonists. Supported by self-validating GLI-luciferase and direct displacement assays, this scaffold is primed for advanced preclinical development in targeted oncology.

References
  • Title: A Phase I, Multicenter, Open-Label, First-in-Human, Dose-Escalation Study of the Oral Smoothened Inhibitor Sonidegib (LDE225) in Patients with Advanced Solid Tumors Source: Clinical Cancer Research (AACR Journals) URL: [Link]

  • Title: Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance Source: Cancers (MDPI) URL: [Link]

  • Title: Hedgehog (Hh) Reporter Activity Assay Source: Bio-protocol URL: [Link]

  • Title: Deciphering the Allosteric Effect of Antagonist Vismodegib on Smoothened Receptor Deactivation Using Metadynamics Simulation Source: Frontiers in Pharmacology URL: [Link]

Sources

Navigating the Structure-Activity Landscape of Biphenyl Carboxylic Acids: An In-Depth Guide to 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug discovery, the biphenyl carboxylic acid scaffold represents a "privileged structure," a recurring motif in a multitude of pharmacologically active agents.[1] Its inherent structural rigidity and the versatile chemistry of the carboxylic acid group provide a robust framework for designing molecules with a wide array of biological activities, from anti-inflammatory and anticancer to uricosuric (urate-lowering) effects.[1] This guide delves into the structure-activity relationship (SAR) of a specific, yet under-characterized, member of this class: 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

While direct, extensive experimental data for this particular molecule is not prevalent in publicly accessible literature, we can infer its potential activity and guide future research by dissecting its structural features and comparing them to well-documented analogs. This guide will provide a comparative analysis, supported by experimental data from related compounds, and offer detailed protocols for synthesis and biological evaluation to empower researchers in their exploration of this promising chemical space.

The Core Scaffold: Deconstructing 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

The structure of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid presents several key features that are critical to its potential biological activity. Understanding the individual and synergistic contributions of these features is fundamental to predicting its therapeutic potential and designing more potent and selective analogs.

The biphenyl core provides a semi-rigid backbone that can effectively position functional groups for interaction with biological targets. The substituents on the two phenyl rings then fine-tune the electronic, steric, and pharmacokinetic properties of the molecule.

  • The Carboxylic Acid: This acidic group is often crucial for direct interaction with biological targets, such as the active site of an enzyme or the binding pocket of a receptor. It can form key hydrogen bonds or ionic interactions. Its position at the 3-position of the first phenyl ring influences its orientation relative to the second ring.

  • The 4-Chloro Group: The chlorine atom is an electron-withdrawing group and is lipophilic. Its presence can influence the pKa of the carboxylic acid, the overall lipophilicity of the molecule (affecting cell permeability and solubility), and can also engage in halogen bonding with the target protein.

  • The 2-Fluoro Group: Fluorine is a small, highly electronegative atom. Its placement at the 2-position can have several effects. It can alter the conformation of the biphenyl system by influencing the dihedral angle between the two phenyl rings. It can also participate in hydrogen bonding and other electronic interactions, and its presence can block metabolic attack, potentially increasing the compound's half-life.

Comparative Analysis: Insights from Structurally Related Compounds

To build a predictive SAR model for our target molecule, we will compare it with known biphenyl carboxylic acid derivatives with established biological activities. For this guide, we will focus on two areas where this scaffold has shown significant promise: URAT1 inhibition for the treatment of gout and anticancer activity .

Performance in URAT1 Inhibition

Urate transporter 1 (URAT1) is a key protein in the kidneys responsible for the reabsorption of uric acid. Its inhibition is a validated strategy for treating hyperuricemia and gout.[1] A recent study on novel biphenyl carboxylic acid derivatives as URAT1 inhibitors provides valuable comparative data.[2]

Compound IDKey Structural FeaturesURAT1 Inhibition IC50 (µM)Reference
A1 Unsubstituted biphenyl-4-carboxylic acid amide0.93[2]
B21 Biphenyl-4-carboxylic acid with oxadiazole linker0.17[2]
Benzbromarone Clinical uricosuric drug (for comparison)~0.28[3]
4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid Predicted activity based on SARTo be determined

From the data on related compounds, we can infer several SAR trends relevant to our target molecule:

  • The Biphenyl Carboxylic Acid Moiety is Key: The presence of this core structure is a common feature among many potent URAT1 inhibitors.[2]

  • Substitutions Matter: While the table above shows variations in the linker, other studies have demonstrated that substitutions on the phenyl rings significantly impact activity. For instance, in a different series of biphenyl derivatives, halogenation was shown to enhance inhibitory activity against HIV-1 protease.[3] This suggests that the chloro and fluoro groups on our target molecule are likely to contribute significantly to its binding affinity. The electron-withdrawing nature of these halogens could enhance the acidity of the carboxylic acid, potentially leading to stronger interactions with the target.

Performance in Anticancer Activity

The biphenyl carboxylic acid scaffold is also found in compounds with cytotoxic activity against various cancer cell lines. A study on the synthesis of biphenyl carboxylic acids as anticancer agents provides insightful data against human breast cancer cell lines.[4]

Compound IDKey Structural FeaturesMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
3a Unsubstituted 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid10.14 ± 2.0510.78 ± 2.58[4]
3j 4'-Benzyloxy substituted analog9.92 ± 0.979.54 ± 0.85[4]
Tamoxifen (Standard) Clinical anticancer drugNot explicitly statedNot explicitly stated[4]
4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid Predicted activity based on SARTo be determinedTo be determined

The insights from this study suggest:

  • Broad Applicability of the Scaffold: The biphenyl carboxylic acid core is effective in a different therapeutic area, highlighting its versatility.

  • Impact of Substituents on Potency: The benzyloxy-substituted compound 3j showed slightly enhanced potency compared to the unsubstituted analog 3a , indicating that modifications on the second phenyl ring can fine-tune the anticancer activity.[4] This underscores the importance of the substitution pattern on our target molecule. The combination of a chloro and a fluoro group could lead to potent and selective activity.

Inferred Structure-Activity Relationship of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Based on the comparative analysis, we can propose a hypothetical SAR for 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This model can serve as a roadmap for the synthesis and evaluation of a focused library of analogs to probe and validate these hypotheses.

SAR_Hypothesis cluster_0 Core Scaffold cluster_1 Key Substituents cluster_2 Predicted Biological Effect Biphenyl Biphenyl Core (Rigid Scaffold) Carboxylic_Acid 3-Carboxylic Acid (Target Interaction, H-Bonding) Biphenyl->Carboxylic_Acid Positions key functional group Biological_Activity Potential Biological Activity (e.g., URAT1 Inhibition, Anticancer) Carboxylic_Acid->Biological_Activity Essential for target binding 4_Chloro 4-Chloro (Lipophilicity, Electronic Effects, Halogen Bonding) 4_Chloro->Biological_Activity Modulates potency & PK 2_Fluoro 2-Fluoro (Conformational Control, Metabolic Stability, H-Bonding) 2_Fluoro->Biological_Activity Influences binding & metabolism

Caption: Inferred SAR of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Experimental Protocols

To facilitate further research on this class of compounds, we provide detailed, exemplary protocols for the synthesis of the biphenyl scaffold and for a relevant biological assay.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds.[4] The following is a general procedure that can be adapted for the synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid and its analogs.

Materials:

  • Appropriate aryl halide (e.g., a substituted bromobenzoic acid)

  • Appropriate arylboronic acid (e.g., a substituted phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

  • Base (e.g., potassium carbonate, K2CO3)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.02-0.05 eq.) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl carboxylic acid.

Synthesis_Workflow Start Start Materials: Aryl Halide & Arylboronic Acid Reaction_Setup Reaction Setup: Add Reagents, Solvent, Base Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere: Evacuate & Backfill with N2/Ar Reaction_Setup->Inert_Atmosphere Degas Degas Solvent Inert_Atmosphere->Degas Catalyst_Addition Add Palladium Catalyst Degas->Catalyst_Addition Heating Heat and Stir Catalyst_Addition->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography / Recrystallization Workup->Purification Product Pure Biphenyl Carboxylic Acid Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Biological Assay Protocol: In Vitro URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of a test compound on the human URAT1 transporter.[1][3]

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells

  • Human URAT1 expression vector

  • Cell culture medium and reagents

  • Transfection reagent

  • [14C]-Uric acid (radiolabeled) or unlabeled uric acid

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compounds and a reference inhibitor (e.g., Benzbromarone)

  • Scintillation counter or LC-MS/MS for detection

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium.

    • Seed cells into 24- or 96-well plates.

    • Transfect the cells with the human URAT1 expression vector or a mock vector (for control) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for transporter expression.

  • Uric Acid Uptake Inhibition Assay:

    • Wash the transfected cells with pre-warmed assay buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C with the assay buffer containing various concentrations of the test compound, a reference inhibitor, or vehicle control.

    • Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of uric acid (radiolabeled or unlabeled) and the corresponding concentration of the inhibitor.

    • Allow the uptake to proceed for a defined linear time frame (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • For radiolabeled uric acid: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

    • For unlabeled uric acid: Prepare the lysate for LC-MS/MS analysis to quantify the intracellular uric acid concentration.

    • Normalize the uptake data to the total protein concentration in each well.

  • Data Analysis:

    • Calculate the specific uptake of uric acid into URAT1-expressing cells by subtracting the uptake in mock-transfected cells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

While the full biological activity profile of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is yet to be elucidated, a systematic analysis of its structural components and comparison with known active analogs provides a strong foundation for future investigation. The biphenyl carboxylic acid scaffold is a proven pharmacophore, and the specific halogenation pattern of the target molecule suggests the potential for potent and selective biological activity.

The provided experimental protocols for synthesis and biological evaluation offer a clear path forward for researchers to synthesize this compound and its analogs, and to systematically evaluate their activity against relevant targets such as URAT1 or cancer cell lines. The inferred SAR presented in this guide can be used to design a focused library of compounds to probe the effects of different substituents and their positions, ultimately leading to the discovery of novel therapeutic agents. The continued exploration of this fascinating chemical space is a worthwhile endeavor for the drug discovery community.

References

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • Competitive inhibition of HIV-1 protease by biphenyl carboxylic acids. PubMed. [Link]

Sources

Benchmarking 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic Acid: A Comparative Guide for NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating a Novel NLRP3 Inhibitor Against Established Benchmarks

In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical mediator of sterile inflammation and a highly sought-after therapeutic target.[1][2] Its aberrant activation is implicated in a wide range of pathologies, from autoinflammatory syndromes to neurodegenerative and metabolic diseases.[1][2][3] The development of small molecule inhibitors of the NLRP3 inflammasome is therefore an area of intense investigation. This guide provides a comprehensive framework for benchmarking the novel compound, 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid (designated here as Cmpd-X), against established NLRP3 inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic rationale behind the experimental design, ensuring a robust and insightful evaluation of Cmpd-X's potential as a therapeutic candidate.

Introduction to the Target: The NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Its activation is a two-step process: a priming signal (Signal 1), typically via Toll-like receptors (TLRs), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second, activating signal (Signal 2) triggers the assembly of the inflammasome complex, consisting of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and can induce a form of inflammatory cell death known as pyroptosis.[2][4]

Given the central role of this pathway in inflammation, its targeted inhibition presents a promising therapeutic strategy. This guide will use the following well-characterized inhibitors as benchmarks for comparison against Cmpd-X.

The Competitors: Standard NLRP3 Inhibitors

The selection of appropriate comparators is crucial for a meaningful benchmark analysis. We have chosen three inhibitors with distinct characteristics and extensive documentation in the scientific literature.

  • MCC950 (CP-456,773): Considered a gold-standard for NLRP3 inhibition, MCC950 is a potent and selective diarylsulfonylurea-containing compound.[5][6] It directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing inflammasome assembly.[1][7] Despite its excellent preclinical profile, clinical development was halted due to safety concerns, making it a relevant, albeit non-commercial, benchmark.[8]

  • Dapansutrile (OLT1177): An orally bioavailable and selective NLRP3 inhibitor that has demonstrated a favorable safety profile in clinical trials for conditions like gout and heart failure.[4][9][10][11] Dapansutrile is thought to prevent NLRP3 oligomerization, thereby blocking the activation of the inflammasome.[4][10] Its clinical evaluation makes it a highly relevant comparator for a potential therapeutic candidate.

  • Inzomelid: A brain-penetrant NLRP3 inhibitor that has also progressed to clinical trials.[3][12][13] Its ability to cross the blood-brain barrier makes it a particularly interesting benchmark for potential applications in neuroinflammatory disorders.[3][14]

Experimental Design for Comparative Analysis

A multi-tiered approach is essential to thoroughly characterize the inhibitory potential of Cmpd-X relative to the standard inhibitors. This involves moving from a direct, cell-free assessment of target engagement to more complex, cell-based functional assays.

Workflow for Inhibitor Characterization

The following diagram outlines the logical flow of experiments for a comprehensive benchmarking study.

G cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Selectivity Profiling a NLRP3 ATPase Activity Assay c LPS/ATP-Induced IL-1β Release in BMDMs a->c Potency Confirmation b ASC Oligomerization Assay b->c Mechanism Validation d Caspase-1 Activity Assay c->d Upstream Effect f AIM2 & NLRC4 Inflammasome Activation Assays c->f Specificity Check e Pyroptosis Assessment (LDH Release) d->e Downstream Effect

Caption: A tiered approach to inhibitor benchmarking.

Detailed Experimental Protocols

Protocol 1: In Vitro NLRP3 ATPase Activity Assay

  • Rationale: This assay directly measures the ability of the inhibitors to interfere with a key enzymatic function of NLRP3, providing insights into their direct target engagement.

  • Methodology:

    • Recombinant human NLRP3 protein is incubated with varying concentrations of Cmpd-X, MCC950, Dapansutrile, and Inzomelid.

    • ATP is added to initiate the enzymatic reaction.

    • The rate of ATP hydrolysis is measured using a commercially available ADP-Glo™ Kinase Assay.

    • Data is plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based IL-1β Release Assay

  • Rationale: This is a cornerstone functional assay that assesses the ability of the inhibitors to block the downstream consequences of NLRP3 activation in a relevant cellular context.

  • Methodology:

    • Bone marrow-derived macrophages (BMDMs) are primed with Lipopolysaccharide (LPS) (Signal 1) for 4 hours to induce pro-IL-1β and NLRP3 expression.

    • Cells are then pre-incubated with a dose range of Cmpd-X and the standard inhibitors for 30-60 minutes.

    • NLRP3 is activated with ATP or Nigericin (Signal 2).

    • Supernatants are collected, and the concentration of mature IL-1β is quantified using an ELISA kit.

    • IC50 values are calculated from the dose-response curves.

Protocol 3: ASC Oligomerization Assay

  • Rationale: This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and assesses the ability of inhibitors to prevent this crucial step in the signaling cascade.

  • Methodology:

    • BMDMs are primed and treated with inhibitors as described in Protocol 2.

    • Following activation with ATP or Nigericin, cells are fixed and permeabilized.

    • ASC is stained with a specific antibody, and the formation of ASC specks is visualized by fluorescence microscopy.

    • The percentage of cells with ASC specks is quantified in each treatment group.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results of these experiments can be structured for a clear comparison.

Table 1: In Vitro and Cellular Potency of NLRP3 Inhibitors

CompoundNLRP3 ATPase IC50 (nM)IL-1β Release IC50 (nM)
Cmpd-X 15.225.8
MCC950 7.5[15]8.1[15]
Dapansutrile 55.689.3
Inzomelid 9.815.4

Table 2: Effect on Downstream Events and Selectivity

CompoundASC Speck Formation Inhibition (at 100 nM)Pyroptosis (LDH Release) Inhibition (at 100 nM)AIM2 Inflammasome Inhibition (at 1 µM)
Cmpd-X 85%82%< 5%
MCC950 92%90%< 5%[6]
Dapansutrile 75%70%< 5%
Inzomelid 90%88%< 5%

Mechanistic Insights and Discussion

The hypothetical data suggests that Cmpd-X is a potent inhibitor of the NLRP3 inflammasome, with an IC50 in the low nanomolar range, comparable to the highly potent inhibitors MCC950 and Inzomelid. Its strong inhibition of both NLRP3 ATPase activity and downstream IL-1β release indicates direct and effective engagement of the target in a cellular context.

The ability of Cmpd-X to significantly reduce ASC speck formation and pyroptosis further corroborates its mechanism of action as an inhibitor of inflammasome assembly and function. Critically, its lack of activity against the AIM2 inflammasome suggests a high degree of selectivity for NLRP3, a desirable characteristic for a therapeutic candidate to minimize off-target effects.

Signaling Pathway Visualization

The following diagram illustrates the points of intervention for the benchmarked inhibitors within the NLRP3 inflammasome activation pathway.

G cluster_pathway NLRP3 Inflammasome Pathway cluster_inhibitors Points of Inhibition PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Expression NFkB->Pro_IL1B Signal2 Activating Signal (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 Signal2->NLRP3_inactive NLRP3_active Active, Oligomerized NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Casp1_pro Pro-Caspase-1 ASC->Casp1_pro Casp1_active Active Caspase-1 Casp1_pro->Casp1_active IL1B_pro Pro-IL-1β Casp1_active->IL1B_pro Pyroptosis Pyroptosis Casp1_active->Pyroptosis IL1B_mature Mature IL-1β Release IL1B_pro->IL1B_mature Inhibitors Cmpd-X MCC950 Dapansutrile Inzomelid Inhibitors->NLRP3_active Inhibit Assembly & ATPase Activity

Sources

A Comparative Guide to the Reproducible Batch Synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the synthetic routes for 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in modern drug discovery and materials science. We will objectively compare common synthetic methodologies, focusing on the prevalent Suzuki-Miyaura cross-coupling reaction, and provide actionable insights into achieving high reproducibility in a batch synthesis setting. The information herein is targeted toward researchers, chemists, and process development professionals who require robust and scalable synthetic protocols.

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in numerous marketed drugs where they often mimic the function of peptide bonds or provide a rigid framework for pharmacophore presentation.[1] The specific compound, 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, combines several key features: a biphenyl core for structural rigidity, a carboxylic acid for potential biological interactions or further derivatization, and halogen substituents (chloro and fluoro) that can modulate physicochemical properties such as lipophilicity and metabolic stability.[2]

Achieving a consistent, reproducible synthesis of such molecules is paramount. Variability in yield, purity, or impurity profiles between batches can derail research timelines, compromise biological data, and create significant hurdles for process scale-up. This guide dissects the most reliable synthetic pathway and critically evaluates the parameters that govern its reproducibility.

Synthetic Landscape: The Dominance of Suzuki-Miyaura Coupling

While various cross-coupling methods exist for the formation of biaryl bonds, the Suzuki-Miyaura reaction has become the gold standard for its functional group tolerance, mild reaction conditions, and commercial availability of reagents.[3] It provides a powerful and versatile method for constructing the C-C bond between the two phenyl rings.[1][4][5] The general reaction scheme involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

Caption: A self-validating workflow for reproducible synthesis.

Comparative Analysis of Critical Parameters

Batch-to-batch consistency hinges on the careful control of several key variables. Below is a comparison of alternatives for the most critical parameter: the catalyst system.

Catalyst System Typical Loading Advantages Disadvantages & Reproducibility Risks Best For
Homogeneous: Pd(PPh₃)₄ 1-5 mol%High catalytic activity at moderate temperatures. Well-defined stoichiometry.Air-sensitive, leading to inconsistent activity if handling is poor. Difficult to remove completely, risking high residual Pd levels (>100 ppm). [6]Expensive.Lab-scale discovery, proof-of-concept.
Heterogeneous: Pd/C 2-10 mol%Inexpensive, robust, and easily removed by filtration. [6]Leads to very low residual Pd levels (<10 ppm), which is critical for APIs. [6]Can require higher temperatures or longer reaction times. Activity can vary between commercial suppliers, requiring initial screening.Process development, pilot scale, and large-scale manufacturing.
Aqueous/Green: C₆₀-TEGs/PdCl₂ 0.01-0.05 mol%Extremely high activity, even at room temperature. [5]Operates in water, reducing organic solvent waste. [4][5]Catalyst can be recycled. [5]High initial cost and limited commercial availability of the specialized fullerene support. May not be robust for all substrate combinations.Green chemistry initiatives, specialized applications.

Key Insight: For achieving the highest level of reproducibility in a setting that anticipates future scale-up, Pd/C is the recommended catalyst . Its operational simplicity (filtration for removal) eliminates the variability associated with removing soluble palladium catalysts, a frequent source of batch failure in purity specifications.

Alternative Strategies: Bioisosteric Replacement

If the synthesis of the carboxylic acid proves consistently challenging, or if its pharmacokinetic properties (e.g., poor permeability, rapid metabolism) are undesirable, researchers should consider bioisosteric replacement. Bioisosteres are functional groups with similar physical or chemical properties that can impart similar biological activity. [7]

Carboxylic Acid Bioisostere Key Properties & Rationale Potential Advantages
Tetrazole pKa is similar to a carboxylic acid. The ring system can form similar hydrogen bond interactions. [8] Often improves metabolic stability and oral bioavailability.
Acylsulfonamide Acidity is tunable and falls within the range of carboxylic acids (pKa 4-5). [8] Can enhance cell permeability compared to the more polar carboxylate.

| Hydroxamic Acid | Moderately acidic (pKa 8-9) and a strong metal chelator. [7][8]| Can introduce new binding interactions, particularly with metalloenzymes. |

This strategic pivot can salvage a research program where the synthesis or properties of the parent carboxylic acid are suboptimal.

Summary of Expected Data & Specifications

A successful and reproducible batch synthesis should consistently meet the following specifications.

Parameter Target Specification Analytical Method
Yield > 80%Gravimetric analysis
Appearance White to Off-White SolidVisual Inspection
Purity (Main Peak) ≥ 98.0%HPLC (e.g., at 254 nm) [9]
Identity Confirmation Conforms to structure¹H-NMR, Mass Spectrometry [1][9]
Residual Palladium < 10 ppm (if for API use)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Melting Point Consistent range (e.g., 248-250 °C for a similar compound)[10]Melting Point Apparatus

Conclusion

The reproducible batch synthesis of 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid is readily achievable through a well-controlled Suzuki-Miyaura cross-coupling reaction. The keys to consistency are not found in exotic reagents but in the rigorous control of fundamental parameters. Specifically, ensuring the quality of the aryl boronic acid starting material and selecting a scalable, easily removable catalyst like Pd/C are the most impactful choices a chemist can make to ensure a robust and transferable process. By implementing the self-validating workflow described in this guide, researchers can minimize batch-to-batch variability and accelerate their drug development and research programs.

References

  • Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]

  • Bream, R. N., et al. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]

  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry. [Link]

  • Anonymous. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [Link]

  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Anonymous. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Ballatore, C., et al. (2026). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

  • Patel, H., et al. (2012). Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. ResearchGate. [Link]

  • Google Patents. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • Zhang, J., et al. (2021). Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. ResearchGate. [Link]

  • Wu, J., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters. [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

  • Nozaki-Okazoe Group. Publications. [Link]

  • Royal Society of Chemistry. Synthesis of Boscalid via a Three-step Telescoped Continuous Flow Process Implemented on a MJOD Reactor Platform. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells. [Link]

Sources

A Researcher's Guide to Bridging the Gap: Establishing In Vivo-In Vitro Correlation for 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with complexity. The biphenyl carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous anti-inflammatory, anticancer, and antihypertensive agents.[1][2] Our focus here, 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, is a member of this privileged class. While its specific biological activities are not yet extensively documented in publicly available literature, its structure strongly suggests potential as an anti-inflammatory agent, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach and establish a meaningful in vivo-in vitro correlation (IVIVC) for this compound. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (like its potency or dissolution rate) and its in vivo response (such as plasma concentration or therapeutic effect).[3][4] Establishing a robust IVIVC is not merely an academic exercise; it is a strategic tool that can accelerate drug development, optimize formulations, and potentially reduce the reliance on extensive and costly clinical bioequivalence studies.[5][6][7]

We will proceed by first outlining a logical sequence of in vitro assays to characterize the compound's biological activity, followed by a description of appropriate in vivo models to confirm its efficacy. The core of this guide will then detail the process of integrating these two datasets to build a predictive IVIVC model, providing hypothetical data and step-by-step protocols to illustrate the concepts in practice.

Part 1: In Vitro Profiling - Quantifying Potency at the Molecular and Cellular Level

The initial step is to characterize the compound's activity using controlled, laboratory-based assays. Given its structural similarity to NSAIDs, a logical starting point is to investigate its effects on key pathways of inflammation.[1][8] The primary mechanism of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1]

Proposed Mechanism of Action

The working hypothesis is that 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid inhibits COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 4-Chloro-2-fluoro- [1,1'-biphenyl]-3-carboxylic acid Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Key In Vitro Assays
  • Enzyme Inhibition Assays (COX-1/COX-2): To directly measure the inhibitory effect on the target enzymes. A selectivity index (COX-1 IC50 / COX-2 IC50) is crucial for predicting potential gastrointestinal side effects.

  • Nitric Oxide (NO) Production Assay: To assess activity in a cellular context. Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of NO, a pro-inflammatory mediator.[9] Measuring the inhibition of NO production provides a functional readout of anti-inflammatory potential.[9][10]

  • Protein Denaturation Inhibition Assay: Inflammation can cause protein denaturation. The ability of a compound to prevent this denaturation can be an indicator of its anti-inflammatory activity.[8][11]

Hypothetical In Vitro Data Summary
AssayEndpointHypothetical Result
COX-1 Enzyme AssayIC5015 µM
COX-2 Enzyme AssayIC501.2 µM
COX-2 Selectivity Index (COX-1/COX-2) 12.5
LPS-stimulated RAW 264.7NO Production IC505.8 µM
Heat-induced Albumin DenaturationInhibition % at 100 µg/mL75%

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol describes a common method to evaluate the anti-inflammatory effect of a compound by measuring its ability to inhibit NO production in LPS-stimulated murine macrophage cells (RAW 264.7).[9]

I. Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid (Test Compound)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

II. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. After incubation, remove the old media and add 100 µL of fresh media containing the desired concentrations of the test compound.

  • Inflammatory Stimulation: To induce NO production, add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control and calculate the IC50 value.

Part 2: In Vivo Evaluation - Assessing Efficacy in a Biological System

While in vitro data provides crucial information on potency and mechanism, it cannot replicate the complexity of a living organism.[8] In vivo studies are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a whole-system context.

Relevant In Vivo Models
  • Carrageenan-Induced Paw Edema: A classic, rapid, and reliable model for acute inflammation.[12] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema), which can be quantified. This model is widely used for screening potential anti-inflammatory drugs.

  • LPS-Induced Systemic Inflammation: Administration of LPS induces a systemic inflammatory response, often called a "cytokine storm," mimicking aspects of sepsis.[13] This model is useful for evaluating a compound's ability to suppress the release of pro-inflammatory cytokines like TNF-α and IL-6.

  • Collagen-Induced Arthritis (CIA): A more complex, chronic model that mimics many aspects of human rheumatoid arthritis, involving an autoimmune component.[14] This model is suitable for later-stage preclinical evaluation.

Hypothetical In Vivo Data Summary (Carrageenan Model)
ParameterRoute of Admin.Dose (mg/kg)Hypothetical Result
Pharmacodynamics
Paw Edema Inhibition (%)Oral (p.o.)3055% inhibition at 4 hours
Pharmacokinetics
Cmax (Peak Plasma Conc.)Oral (p.o.)308.5 µg/mL
Tmax (Time to Peak)Oral (p.o.)302 hours
AUC (Total Exposure)Oral (p.o.)3045 µg·h/mL

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure to assess the acute anti-inflammatory activity of the test compound.

I. Materials:

  • Male Wistar rats (180-200 g)

  • 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid (Test Compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer (for measuring paw volume)

  • Indomethacin or Diclofenac (Reference Drug)

II. Procedure:

  • Acclimatization & Grouping: Allow animals to acclimatize for at least one week. Randomly divide them into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (multiple doses).

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) via gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis:

    • Calculate the edema volume at each time point (Vt - V0).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Part 3: Forging the Link - The IVIVC Framework

With robust in vitro and in vivo datasets, the final step is to correlate them. The goal of an IVIVC is to use the simpler, faster in vitro data to predict the more complex in vivo outcome.[3][5]

The IVIVC Workflow

The process involves developing a mathematical model that links the in vitro property (e.g., potency, dissolution) to the in vivo response (e.g., plasma concentration, pharmacological effect).

cluster_0 In Vitro Characterization cluster_1 In Vivo Testing cluster_2 Correlation & Modeling iv_assay In Vitro Assays (e.g., COX IC50) iv_data Generate Data: Potency (IC50) iv_assay->iv_data correlation Correlate Datasets (e.g., IC50 vs. AUC/Efficacy) iv_data->correlation iv_model In Vivo Model (e.g., Paw Edema) iv_pk Pharmacokinetics (Plasma Conc.) iv_model->iv_pk iv_pd Pharmacodynamics (Edema Inhibition) iv_model->iv_pd iv_pk->correlation iv_pd->correlation model Develop Predictive Mathematical Model correlation->model validation Validate Model model->validation app Predict In Vivo Performance Formulation Optimization Quality Control validation->app Application

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.